4-(3-Iodobenzyl)morpholine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-iodophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCSNJJTDANIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590428 | |
| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731812-03-6 | |
| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(3-Iodobenzyl)morpholine chemical properties
An In-depth Technical Guide to 4-(3-Iodobenzyl)morpholine: Properties, Synthesis, and Applications
Introduction
This compound is an organic heterocyclic compound featuring a morpholine ring N-substituted with a 3-iodobenzyl group.[1] With the CAS Number 731812-03-6, this molecule serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] The structure uniquely combines the pharmacologically significant morpholine scaffold with a reactive iodinated aromatic ring. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability.[3][4][5] Simultaneously, the iodine atom on the phenyl ring provides a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This dual functionality makes this compound a valuable intermediate for constructing complex molecular architectures with potential therapeutic applications.[6]
Physicochemical and Spectroscopic Properties
The core chemical and physical properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
Core Properties Table
| Property | Value | Source |
| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [1] |
| CAS Number | 731812-03-6 | [1][2][7] |
| Molecular Formula | C₁₁H₁₄INO | [1][7][8] |
| Molecular Weight | 303.14 g/mol | [7][8] |
| Exact Mass | 303.01201 Da | [7][8] |
| Melting Point | 32 °C | [7] |
| Boiling Point | 333.3 °C at 760 mmHg | [7] |
| Density | 1.604 g/cm³ | [7] |
| Flash Point | 155.4 °C | [7] |
| Refractive Index | 1.612 | [7] |
| pKa (Predicted) | 6.25 ± 0.10 | [7] |
| LogP (Predicted) | 2.06 | [7] |
Spectroscopic Profile
While detailed spectra are lot-specific, the expected spectroscopic signatures are well-defined by the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region will display complex multiplets for the four protons on the disubstituted benzene ring. A characteristic singlet for the two benzylic protons (Ar-CH₂-N) will appear downfield. The eight protons of the morpholine ring will typically present as two distinct multiplets, often appearing as apparent triplets, corresponding to the four protons adjacent to the nitrogen (N-CH₂) and the four protons adjacent to the oxygen (O-CH₂).[9][10][11]
-
¹³C NMR: The carbon NMR spectrum will show signals for the 11 carbon atoms. This includes four distinct signals for the aromatic carbons (two CH and two quaternary, one of which is C-I), one benzylic carbon, and two carbons for the morpholine ring (C-N and C-O).
-
Mass Spectrometry (MS): The exact mass is 303.012009 g/mol .[8] The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 303, with characteristic isotopic patterns.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for both aromatic and aliphatic protons, C-N stretching, C-O-C ether stretching, and aromatic C=C bending vibrations.[8]
Synthesis and Methodology
The most direct and common synthesis of this compound involves the nucleophilic substitution of a 3-iodobenzyl halide with morpholine. This reaction is a standard N-alkylation of a secondary amine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis based on established methods for similar compounds.[12]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 equivalents) in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).
-
Reaction Initiation: To the stirred solution, add 3-iodobenzyl bromide (1.0 equivalent) dropwise at room temperature. The choice of a bromide over a chloride is causal; the C-Br bond is more labile, leading to a faster reaction rate. The base is critical to neutralize the hydrohalic acid (HBr) byproduct, preventing the protonation of morpholine which would render it non-nucleophilic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting benzyl bromide. Gentle heating may be applied if the reaction is sluggish.
-
Workup and Extraction: Upon completion, quench the reaction with water. If DCM was used as the solvent, separate the organic layer. If ACN was used, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product. Purify the residue via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.[12]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its iodo-substituted phenyl ring. This functional group is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Reaction Pathways
The aryl iodide moiety is a premier coupling partner in numerous transition-metal-catalyzed reactions, including:
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl system.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
-
Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent.
These reactions allow for the systematic and modular elaboration of the core structure, making it an ideal scaffold for building libraries of diverse compounds for structure-activity relationship (SAR) studies.[4][13]
Reactivity Diagram
Caption: Key cross-coupling reactions involving this compound.
Role as a Pharmacophore
The morpholine ring is not merely a passive solubilizing group; it is a well-established pharmacophore found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[14] Its presence can facilitate crucial hydrogen bond interactions with biological targets and improve metabolic profiles by blocking sites of oxidative metabolism.[3][5] The combination of this proven heterocyclic motif with the synthetic flexibility of the iodobenzyl group makes this compound a highly attractive starting point for developing novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][15]
Conclusion
This compound is a strategically designed chemical intermediate of significant value to researchers in drug development and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual-functionality as both a privileged pharmacophore and a versatile synthetic platform, underscore its importance. The ability to leverage the robust chemistry of the aryl iodide allows for the creation of diverse and complex molecules, enabling the systematic exploration of chemical space in the pursuit of novel and effective therapeutics.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 731812-03-6|this compound|BLDpharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. acdlabs.com [acdlabs.com]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Morpholine - Wikipedia [en.wikipedia.org]
- 15. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
An In-depth Technical Guide to 4-(3-Iodobenzyl)morpholine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-(3-Iodobenzyl)morpholine (CAS Number: 731812-03-6), a seemingly simple yet potent chemical entity, has emerged as a critical intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features—a flexible morpholine ring coupled with a reactive iodobenzyl group—provide a gateway to complex molecular architectures with significant therapeutic potential. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound, from its synthesis and characterization to its burgeoning applications in the pursuit of innovative medicines. Our narrative is grounded in scientific integrity, offering field-proven insights and practical methodologies to empower your research endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 731812-03-6 | [1] |
| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [1] |
| Molecular Formula | C₁₁H₁₄INO | [1] |
| Molecular Weight | 303.14 g/mol | |
| Melting Point | 32 °C | |
| Boiling Point | 333.3 °C at 760 mmHg | |
| Density | 1.604 g/cm³ | |
| Appearance | Not specified, likely a solid at room temperature |
The structure of this compound is characterized by two key functional components that dictate its reactivity and utility:
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The Morpholine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry.[2][3] Its presence can enhance the aqueous solubility and metabolic stability of a parent molecule, crucial for improving pharmacokinetic profiles.[4] The tertiary amine within the morpholine ring acts as a key nucleophile and a site for further functionalization.
-
The 3-Iodobenzyl Group: The iodine atom on the phenyl ring is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks. This reactivity is central to its role as a building block in combinatorial chemistry and targeted drug synthesis.
dot
Caption: Structural components of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction.
Experimental Protocol: Synthesis of this compound
Rationale: This protocol utilizes the nucleophilicity of the secondary amine in morpholine to displace a halide from 3-iodobenzyl halide. The choice of a suitable base is critical to deprotonate the morpholine and facilitate the reaction, while the solvent is selected to ensure solubility of the reactants and facilitate the reaction kinetics.
Materials:
-
3-Iodobenzyl bromide (or chloride)
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-iodobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol of halide) is added morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
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Caption: Synthetic strategy for kinase inhibitors using this compound.
Potential in Other Therapeutic Areas
While its application in kinase inhibitor synthesis is prominent, the structural features of this compound make it a valuable precursor for compounds targeting other therapeutic areas. The morpholine scaffold is found in drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) applications. [2]The ability to functionalize the iodophenyl ring allows for the tailoring of the molecule to interact with various biological targets. For instance, morpholine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target in cancer therapy.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5][6][7]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. [5][8]* Avoid Contact: Avoid contact with skin, eyes, and clothing. [5][6]In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its strategic combination of a pharmacologically relevant morpholine moiety and a synthetically versatile iodobenzyl group makes it an invaluable tool for medicinal chemists. The primary application of this compound as a key intermediate in the synthesis of kinase inhibitors highlights its importance in the development of targeted cancer therapies.
As our understanding of disease biology deepens, the demand for novel, potent, and selective small molecule therapeutics will continue to grow. The inherent modularity of syntheses involving this compound allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future research will likely see the expanded use of this and similar building blocks in the creation of inhibitors for other enzyme families and in the development of probes for chemical biology. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of pharmaceutical sciences and the delivery of new medicines to patients in need.
References
4-(3-Iodobenzyl)morpholine molecular structure and weight
An In-Depth Technical Guide to 4-(3-Iodobenzyl)morpholine: Structure, Synthesis, and Characterization
Introduction
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its incorporation into molecular structures is a well-established strategy to enhance pharmacological potency, modulate physicochemical properties, and improve pharmacokinetic profiles, including aqueous solubility and metabolic stability.[1][2][3] this compound is a derivative that combines this valuable morpholine moiety with an iodinated aromatic ring, presenting a versatile building block for drug discovery and a valuable tool for chemical biology. The presence of the iodine atom offers a site for further functionalization through various cross-coupling reactions, making it a particularly attractive intermediate for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, a robust synthetic protocol with mechanistic insights, and the analytical techniques required for its unambiguous characterization. The content is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.
Molecular Structure and Physicochemical Properties
This compound consists of a morpholine ring N-substituted with a benzyl group, which is in turn substituted with an iodine atom at the meta (3-position) of the phenyl ring. The morpholine ring typically adopts a stable chair conformation.[4]
Caption: Molecular structure of this compound.
Data Summary
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [5] |
| Synonyms | This compound | [5][6] |
| CAS Number | 731812-03-6 | [5][6][7][8] |
| Molecular Formula | C₁₁H₁₄INO | [5][6][7][8] |
| Molecular Weight | 303.14 g/mol | [6][7][8] |
| Exact Mass | 303.01201 Da | [6] |
| Melting Point | 32 °C | [6] |
| Boiling Point | 333.3 °C at 760 mmHg | [6] |
| Density | 1.604 g/cm³ | [6] |
| SMILES | C1COCCN1Cc2cccc(c2)I | [7] |
Synthesis via Reductive Amination: A Protocol and Rationale
The synthesis of N-benzylmorpholines is most effectively and cleanly achieved through reductive amination.[5] This method is superior to direct alkylation of morpholine with 3-iodobenzyl halide, as direct alkylation often leads to difficult-to-separate mixtures resulting from over-alkylation (formation of quaternary ammonium salts).[9] Reductive amination is a one-pot or two-step process that proceeds via a transient iminium ion intermediate, which is then selectively reduced.[9][10]
The choice of reducing agent is critical for the success of the reaction. Strong reducing agents like sodium borohydride (NaBH₄) would indiscriminately reduce the starting aldehyde. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal choice as it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[9]
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzaldehyde (1.0 eq) and morpholine (1.1 eq). Dissolve the reactants in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Imine/Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) to the stirring solution in portions. Self-Validation Check: The addition should be controlled to manage any mild exotherm. The reaction is typically allowed to proceed overnight at room temperature to ensure complete conversion.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.
Structural Elucidation and Analytical Characterization
Unambiguous confirmation of the synthesized product's identity and purity requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.[4] For this compound, the expected ¹H and ¹³C NMR spectra will show characteristic signals for both the morpholine and the iodobenzyl moieties.
-
¹H NMR: The morpholine ring protons typically appear as two distinct triplets, reflecting the different electronic environments adjacent to the nitrogen versus the oxygen atom.[4][7] The protons on the carbons next to the electronegative oxygen (C2-H, C6-H) are deshielded and resonate downfield, while the protons adjacent to the nitrogen (C3-H, C5-H) appear more upfield.[4] The benzyl CH₂ group will appear as a singlet, and the aromatic protons will present a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The proton-decoupled ¹³C spectrum will show two signals for the morpholine carbons, one for the benzylic carbon, and four distinct signals for the aromatic carbons due to the C-I substitution pattern.[6]
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Morpholine -CH₂-O- | ~ 3.70 (t, 4H) | ~ 67 |
| Morpholine -CH₂-N- | ~ 2.45 (t, 4H) | ~ 54 |
| Benzyl -CH₂- | ~ 3.50 (s, 2H) | ~ 63 |
| Aromatic -CH- | 7.00 - 7.70 (m, 4H) | 128 - 142 |
| Aromatic -C-I | N/A | ~ 95 |
Note: Predicted values are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum is expected to show:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: A strong signal at m/z ≈ 303 or 304, respectively, confirming the molecular weight of the compound.
-
Major Fragment Ions: A characteristic fragmentation would be the benzylic cleavage, resulting in a prominent iodobenzyl cation at m/z = 217 and a morpholinomethyl radical or cation fragment.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its structure, featuring the pharmacologically advantageous morpholine ring and a synthetically versatile iodinated phenyl group, makes it an important intermediate for the development of novel therapeutics. The reductive amination protocol detailed herein offers a reliable, high-yielding, and scalable method for its synthesis. Proper analytical characterization using NMR and mass spectrometry is essential to ensure the identity and purity of the material, providing a solid foundation for its application in further research and development endeavors.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
The Pharmacological Versatility of the Morpholine Scaffold: A Technical Guide to its Biological Activities and Drug Development Potential
An in-depth technical guide by a Senior Application Scientist
Abstract: The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, holds a privileged position in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, water solubility, and the ability to form crucial hydrogen bonds, make it an attractive scaffold for drug design.[1][3] This has led to its incorporation into a wide array of bioactive molecules and approved drugs.[4] This technical guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive their therapeutic potential across several key areas, including oncology, inflammation, infectious diseases, and central nervous system disorders.
Part 1: The Morpholine Scaffold: Physicochemical Properties and Role in Drug Design
Introduction to the Morpholine Heterocycle: Structure and Properties
Morpholine is a saturated heterocyclic compound with the chemical formula O(CH₂)₂NH(CH₂)₂. The presence of the ether oxygen atom reduces the basicity of the amine nitrogen compared to its carbocyclic analogue, piperidine. This modulation of pKa is a critical feature, influencing the compound's ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, facilitating strong and specific interactions with proteins and enzymes.[3]
The "Privileged" Nature of Morpholine in Medicinal Chemistry
The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets.[1][2] Morpholine fits this description perfectly. Its structural rigidity, combined with its electronic properties, allows it to serve as a versatile building block in the synthesis of ligands for a wide range of receptors and enzymes.[1][5] This versatility has been demonstrated by its presence in numerous approved drugs with diverse therapeutic applications.[4]
Role in Modulating Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
A key reason for the widespread use of the morpholine moiety is its ability to confer favorable pharmacokinetic properties to a lead compound.[1] Its incorporation can enhance aqueous solubility, improve metabolic stability, and lead to better oral bioavailability.[6] From a pharmacodynamic perspective, the morpholine ring can be an integral part of a pharmacophore, directly participating in target binding, or it can serve as a non-interacting scaffold that correctly orients other functional groups for optimal interaction with the target.[1][2]
Part 2: Anticancer Activity of Morpholine Derivatives
The development of morpholine-containing compounds represents a highly active area of cancer research, with derivatives showing efficacy against numerous cancer types by targeting various critical cellular pathways.[7][8][9]
Key Mechanistic Pathways
2.1.1 Inhibition of Protein Kinases (PI3K/Akt/mTOR, VEGFR-2)
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8] Morpholine derivatives have been designed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10][11] For example, the morpholine group in PI3K inhibitors can form critical hydrogen bonds in the ATP-binding pocket of the enzyme, contributing to high affinity and selectivity.[11] Similarly, morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, with IC₅₀ values comparable to the standard drug sorafenib.[12]
2.1.2 Induction of Apoptosis and Cell Cycle Arrest
Many morpholine-based anticancer agents exert their effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[13] For instance, certain morpholine-substituted quinazoline derivatives have been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis.[13] This dual mechanism prevents the proliferation of malignant cells and leads to their elimination. Hydroxylamine derivatives of morpholine have also been found to cause the death of cancerous cells through apoptosis by inhibiting Microtubule Affinity-Regulating Kinase 4 (MARK4).[14]
2.1.3 Inhibition of Topoisomerase II
Topoisomerase II is an enzyme crucial for managing DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death. Molecular docking studies have revealed that certain morpholine derivatives can bind effectively to topoisomerase II, suggesting this as a potential mechanism for their anticancer effects.[15]
Quantitative Data Summary
The cytotoxic potential of morpholine derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [13] |
| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [13] |
| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [13] |
| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 (Colon) | 3.103 ± 0.979 | [12] |
| Morpholine Derivative (M5) | Breast Cancer | 81.92 µg/mL | [15] |
Experimental Protocols for Evaluation
2.3.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in a complete growth medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO in medium).[18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[18]
2.3.2 Workflow: In Vivo Xenograft Model Evaluation
To assess anticancer activity in a living organism, human tumor cells are often implanted into immunodeficient mice.[16][19][20]
Part 3: Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases. Morpholine derivatives have emerged as promising candidates for anti-inflammatory drugs due to their ability to modulate key inflammatory pathways.[3][7]
Mechanisms of Action
3.1.1 Inhibition of Pro-inflammatory Enzymes (iNOS, COX, LOX)
The dysregulation of enzymes like inducible nitric oxide synthase (iNOS), cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX) is a hallmark of inflammation.[21] Certain β-lactam derivatives bearing a morpholine ring have been shown to be potent inhibitors of human iNOS.[22] Molecular docking studies confirmed a good correlation between their experimental activity and their binding affinity to the enzymatic target.[22]
3.1.2 Cannabinoid Receptor (CB2) Agonism
The cannabinoid receptor 2 (CB2) is primarily found in the immune system and its activation is associated with anti-inflammatory and analgesic effects, without the psychoactive side effects linked to the CB1 receptor.[6][23] Indole derivatives featuring an N-ethyl morpholine moiety have been developed as potent and selective CB2 receptor agonists.[24][25] In animal models of inflammatory pain, these compounds not only reversed hyperalgesia but also significantly suppressed the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[24][25]
Experimental Protocols for Evaluation
3.2.1 Protocol: In Vitro Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA).[26][27]
-
Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of the morpholine derivative at various concentrations.[27]
-
Control: Use 2 mL of distilled water instead of the test sample for the control. A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[28]
-
Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[28]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.
3.2.2 Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes that cause tissue damage and inflammation during an inflammatory response.[28]
-
Blood Preparation: Collect a blood sample from a healthy volunteer and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm, discard the supernatant, and wash the RBC pellet with sterile saline. Prepare a 10% v/v suspension of RBCs in sterile saline.[28]
-
Reaction Mixture: Mix 1 mL of the morpholine derivative at various concentrations with 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[26]
-
Calculation: Calculate the percentage of membrane protection using the same formula as in the protein denaturation assay.
Part 4: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Morpholine derivatives have shown considerable promise in this area.[29][30]
Scope of Activity
Newly synthesized morpholine derivatives have demonstrated broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria.[31][32] Some compounds have also shown activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, and the yeast Candida albicans.[29]
Experimental Protocol for Evaluation
4.2.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the morpholine derivative in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[29][33]
Part 5: Central Nervous System (CNS) Applications
The morpholine scaffold is a key component of several drugs that act on the CNS, particularly antidepressants.[6][34]
Morpholine in Approved Antidepressant Drugs
Several well-known antidepressants, such as Moclobemide, Reboxetine, and Viloxazine, contain a morpholine ring in their structure.[4][34] The ring's properties are believed to contribute to their ability to cross the blood-brain barrier and interact with their specific molecular targets.[6]
Mechanisms in Neuropharmacology
5.2.1 Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibiting these enzymes increases the levels of these neurotransmitters in the brain, which is a key mechanism for treating depression. Moclobemide is a selective and reversible inhibitor of MAO-A.[4]
5.2.2 Norepinephrine Reuptake Inhibition
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[35]
Experimental Protocols for Evaluation
5.3.1 Protocol: In Vivo Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral test to screen for antidepressant activity. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce this immobility time.[36][37][38]
-
Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer the morpholine derivative or a standard antidepressant (e.g., Imipramine) at a specific time (e.g., 30-60 minutes) before the test. A control group receives the vehicle.[37]
-
Pre-test Session (for rats): On day 1, place each rat in a cylinder of water (25°C) for a 15-minute training session.[37]
-
Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animal back in the water for a 5-6 minute session.[37]
-
Scoring: Record the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[36]
-
Analysis: A significant decrease in immobility time compared to the control group indicates potential antidepressant-like activity.
Part 6: Conclusion and Future Perspectives
The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry. Its advantageous physicochemical and pharmacokinetic properties, combined with its ability to interact with a vast array of biological targets, have solidified its status as a privileged structure. The extensive research into its anticancer, anti-inflammatory, antimicrobial, and CNS-active derivatives highlights a field rich with opportunity. Future work will likely focus on the synthesis of novel derivatives with enhanced selectivity and potency, the exploration of dual-target inhibitors to combat drug resistance, and the application of computational methods to refine the design of the next generation of morpholine-based therapeutics. The versatility of this simple heterocycle ensures that it will remain a critical tool for drug development professionals for years to come.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. ijpbs.com [ijpbs.com]
- 21. journalajrb.com [journalajrb.com]
- 22. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 25. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. bbrc.in [bbrc.in]
- 29. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. files01.core.ac.uk [files01.core.ac.uk]
- 32. preprints.org [preprints.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. herbmedpharmacol.com [herbmedpharmacol.com]
- 37. nepjol.info [nepjol.info]
- 38. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: Bridging Discovery and Development with Foundational Physicochemical Data
An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Iodobenzyl)morpholine
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's behavior in biological systems and its viability for formulation, directly impacting bioavailability, efficacy, and safety. This guide provides an in-depth technical overview of the methodologies and scientific rationale for characterizing this compound (CAS No: 731812-03-6), a heterocyclic compound featuring a versatile morpholine scaffold.
This compound incorporates two key structural motifs: the hydrophilic morpholine ring, a common pharmacophore known to modulate pharmacokinetic properties, and a lipophilic 3-iodobenzyl group. This amphiphilic nature suggests a nuanced solubility profile that requires precise quantification. Furthermore, the presence of a tertiary amine, an ether linkage, and an aryl-iodide bond presents multiple potential sites for degradation. Understanding these liabilities through systematic stability testing is paramount for predicting shelf-life, defining storage conditions, and ensuring the integrity of analytical and biological studies.
This document, intended for researchers, chemists, and drug development professionals, moves beyond mere procedural descriptions. As a Senior Application Scientist, my objective is to illuminate the causality behind the experimental design, grounding each protocol in established regulatory and scientific principles to ensure the generation of trustworthy, high-quality data.
Part 1: The Solubility Profile of this compound
Solubility is a cornerstone property that influences everything from the reliability of in-vitro assays to intestinal absorption and the feasibility of formulation. A compound's solubility is not a single value but a function of its environment, including pH, temperature, and the presence of co-solvents.
Structural Considerations and Expected Solubility
The molecular structure of this compound (Formula: C11H14INO) dictates its solubility. The morpholine moiety, being a polar heterocycle with a basic nitrogen atom (predicted pKa of the conjugate acid ≈ 6.25), is expected to contribute to aqueous solubility, especially in acidic conditions where it will be protonated and form a more soluble salt. Conversely, the 3-iodobenzyl group is nonpolar and hydrophobic, a characteristic quantified by a predicted LogP of approximately 2.06. This structural duality suggests that the compound will likely exhibit limited solubility in neutral aqueous media but will be readily soluble in many organic solvents.
Methodology for Equilibrium Solubility Determination: The Shake-Flask Method
While high-throughput kinetic solubility assays are valuable for initial screening, the "gold standard" for definitive pre-formulation and development is the thermodynamic equilibrium solubility assay, most commonly the shake-flask method. This method measures the concentration of a compound in a saturated solution at equilibrium with its solid phase, providing the most accurate and relevant value for formulation science.
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This is crucial for establishing equilibrium.
-
Solvent Addition: To each vial, add a precise volume of the desired test solvent. A recommended starting set includes:
-
Purified Water
-
0.1N HCl (simulating gastric fluid)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (simulating physiological pH)
-
Methanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical; centrifugation alone can overestimate solubility due to the presence of suspended microparticulates.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV or LC-MS/MS. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Caption: Workflow for the equilibrium shake-flask solubility assay.
Data Presentation: Solubility Profile
Quantitative results should be summarized in a clear, tabular format. The following table serves as a template for organizing experimental data.
| Solvent System | Temperature (°C) | pH (Aqueous Only) | Equilibrium Solubility (µg/mL) | Method |
| Purified Water | 25 | ~7.0 | Experimental Value | Shake-Flask, HPLC-UV |
| 0.1 N HCl | 25 | 1.2 | Experimental Value | Shake-Flask, HPLC-UV |
| PBS | 25 | 7.4 | Experimental Value | Shake-Flask, HPLC-UV |
| Methanol | 25 | N/A | Experimental Value | Shake-Flask, HPLC-UV |
| DMSO | 25 | N/A | Experimental Value | Shake-Flask, HPLC-UV |
Part 2: The Stability Profile of this compound
Stability testing is essential for identifying degradation pathways and determining appropriate storage conditions and re-test periods for an active pharmaceutical ingredient (API). Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of a compound to rapidly identify likely degradants and establish stability-indicating analytical methods.
Potential Degradation Pathways
The structure of this compound suggests several potential routes of degradation:
-
Photodegradation: The carbon-iodine bond is often the most labile part of such molecules. Exposure to UV or visible light can induce homolytic cleavage, leading to de-iodination and the formation of radical species that can trigger further reactions.
-
Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. This is a common metabolic pathway and can also occur under chemical oxidative stress.
-
Hydrolysis: While the ether and benzyl-amine bonds are generally stable, they can be susceptible to cleavage under harsh acidic or basic conditions, especially when coupled with elevated temperatures.
-
Ring Cleavage: Studies on the biodegradation of morpholine have shown that enzymatic oxidation can lead to the cleavage of the C-N or C-O bonds within the ring. This provides a precedent for the potential chemical lability of the morpholine heterocycle under strong oxidative conditions.
// Invisible nodes for positioning arrows n1 [pos="2.5,1.5!", shape=point, style=invis]; n2 [pos="0.5,0.8!", shape=point, style=invis]; n3 [pos="1.2,0.2!", shape=point, style=invis];
A -> n1 [dir=back]; B -> n2 [dir=back]; C -> n3 [dir=back]; }
Caption: General workflow for a forced degradation (stress testing) study.
Data Presentation: Stability Summary
The results from the forced degradation study should be tabulated to clearly show the compound's lability under each condition.
| Stress Condition | Time | Assay of Parent (%) | Major Degradant 1 (Area %) | Total Degradants (%) |
| Control (t=0) | 0 hr | 100.0 | ND | ND |
| 0.1 N HCl, 60°C | 24 hr | Experimental Value | Experimental Value | Experimental Value |
| 0.1 N NaOH, 60°C | 24 hr | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 hr | Experimental Value | Experimental Value | Experimental Value |
| Photolysis (ICH Q1B) | - | Experimental Value | Experimental Value | Experimental Value |
ND = Not Detected
Conclusion
A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a fundamental requirement for its successful application in any research or development context. The methodologies outlined in this guide, from the equilibrium shake-flask assay to comprehensive forced degradation studies, represent a self-validating system for generating the robust data necessary to advance a compound. By applying these principles, researchers can confidently characterize this compound, enabling informed decisions in assay development, formulation strategies, and the overall progression of their scientific objectives. This foundational knowledge is indispensable for unlocking the full potential of this and other promising molecules in the pipeline.
Spectroscopic data for 4-(3-Iodobenzyl)morpholine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Iodobenzyl)morpholine
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is a critical prerequisite for its use in research. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for verifying the compound's identity, purity, and stability. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this molecule.
Molecular Structure
The molecular structure of this compound consists of a morpholine ring connected to a benzyl group, which is substituted with an iodine atom at the meta position. This structure gives rise to a unique set of spectroscopic signals that can be used for its identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic protons of the iodobenzyl group and the aliphatic protons of the morpholine ring. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electronegative oxygen and nitrogen atoms in the morpholine ring.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.6 - 7.0 | Multiplet | 4H |
| Benzylic-CH₂ | ~3.5 | Singlet | 2H |
| Morpholine-H (O-CH₂) | ~3.7 | Triplet | 4H |
| Morpholine-H (N-CH₂) | ~2.5 | Triplet | 4H |
Interpretation:
-
Aromatic Protons (7.6 - 7.0 ppm): The four protons on the benzene ring will appear as a complex multiplet in the downfield region due to the influence of the iodine substituent. The exact splitting pattern will depend on the coupling between the protons.
-
Benzylic Protons (~3.5 ppm): The two protons of the methylene group connecting the benzene ring and the morpholine nitrogen will appear as a singlet, as there are no adjacent protons to couple with.
-
Morpholine Protons (~3.7 and ~2.5 ppm): The eight protons of the morpholine ring are chemically non-equivalent. The four protons adjacent to the oxygen atom are expected to be deshielded and appear at a lower field (~3.7 ppm) as a triplet. The four protons adjacent to the nitrogen atom will be more shielded and appear at a higher field (~2.5 ppm) as a triplet. The triplet pattern arises from coupling with the adjacent CH₂ group in the ring.[1]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-I | ~95 |
| Aromatic C-H | 125 - 138 |
| Aromatic C-CH₂ | ~140 |
| Benzylic-CH₂ | ~63 |
| Morpholine C-O | ~67 |
| Morpholine C-N | ~54 |
Interpretation:
-
Aromatic Carbons (95 - 140 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbon atom directly attached to the iodine (C-I) is expected to be significantly shielded and appear at a higher field (~95 ppm). The other aromatic carbons will resonate in the range of 125-140 ppm.
-
Benzylic Carbon (~63 ppm): The carbon of the benzylic methylene group will appear around 63 ppm.
-
Morpholine Carbons (~67 and ~54 ppm): The four carbons of the morpholine ring will give two distinct signals. The two carbons adjacent to the oxygen atom will be deshielded and appear at a lower field (~67 ppm), while the two carbons adjacent to the nitrogen atom will be more shielded and appear at a higher field (~54 ppm).[2][3]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2800 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1250 - 1000 | C-N stretch |
| 1150 - 1050 | C-O-C stretch |
| ~500 | C-I stretch |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.
-
C=C Stretching: The aromatic ring will exhibit C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
C-N and C-O-C Stretching: The morpholine ring will show characteristic C-N and C-O-C stretching vibrations in the fingerprint region.
-
C-I Stretching: A weak absorption band for the C-I bond is expected at a low wavenumber, around 500 cm⁻¹.
A predicted vapor phase IR spectrum is available from SpectraBase.[4]
Experimental Protocol for IR Spectroscopy (ATR-FTIR):
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the IR spectrum by co-adding a sufficient number of scans (e.g., 16 or 32).
-
Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 303 | [M]⁺, Molecular ion |
| 176 | [M - C₄H₈NO]⁺, Loss of morpholine |
| 127 | [I]⁺ |
| 100 | [C₄H₈NO]⁺, Morpholine fragment |
| 91 | [C₇H₇]⁺, Tropylium ion |
Interpretation:
The molecular ion peak ([M]⁺) is expected at an m/z of 303, corresponding to the molecular weight of this compound.[5][6] The fragmentation pattern will likely involve cleavage of the benzylic C-N bond, leading to fragments corresponding to the iodobenzyl cation and the morpholine radical, or vice versa. The presence of iodine will also give rise to a characteristic isotopic pattern.
Caption: Proposed mass spectrometry fragmentation of this compound.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust method for the structural confirmation and purity assessment of this compound. The predicted spectroscopic data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound, ensuring the integrity and reliability of their scientific investigations.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-(4-Iodobenzyl)morpholine | C11H14INO | CID 2795500 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The morpholine scaffold, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged" structure in medicinal chemistry. Its frequent appearance in a wide array of approved drugs and clinical candidates is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. This in-depth technical guide provides a comprehensive analysis of the morpholine scaffold's role in drug discovery and development. We will delve into its fundamental properties, explore common synthetic strategies, and dissect its impact on critical drug-like attributes such as solubility, metabolic stability, and bioavailability. Through a combination of detailed explanations, practical experimental protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the morpholine scaffold in the design of next-generation therapeutics.
The Rationale Behind a Privileged Scaffold: Why Morpholine?
The prevalence of the morpholine ring in pharmaceuticals is not coincidental; it is a direct consequence of its unique combination of structural and electronic features that address common challenges in drug design.
Physicochemical Properties: A Delicate Balance
The morpholine ring's structure, with its opposing oxygen and nitrogen atoms, imparts a unique set of physicochemical properties that are highly advantageous for drug candidates.
-
Aqueous Solubility: The ether oxygen and the secondary amine nitrogen are both capable of acting as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This ability to engage in hydrogen bonding with water molecules significantly enhances the aqueous solubility of molecules containing a morpholine moiety, a critical factor for oral bioavailability and formulation.
-
Basicity (pKa): The electron-withdrawing effect of the ether oxygen atom reduces the basicity of the nitrogen atom compared to its carbocyclic analog, piperidine. The pKa of morpholine is approximately 8.4, which is lower than that of piperidine (around 11.2). This attenuated basicity is often desirable in drug design as it can reduce the likelihood of off-target interactions with acidic biopolymers and can improve the pharmacokinetic profile by influencing the degree of ionization at physiological pH.
-
Lipophilicity: The morpholine ring strikes a favorable balance between hydrophilicity and lipophilicity. While the hydrogen bonding capabilities contribute to water solubility, the hydrocarbon backbone provides a degree of lipophilicity necessary for membrane permeability. This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Structural and Conformational Advantages
The chair-like conformation of the morpholine ring provides a three-dimensional scaffold that can be strategically utilized to orient substituents in a precise manner for optimal interaction with biological targets. This defined geometry can lead to enhanced binding affinity and selectivity.
A Tool for Bioisosteric Replacement
In drug design, the principle of bioisosterism—the substitution of one group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful strategy. The morpholine ring is often employed as a bioisostere for other cyclic amines like piperidine and piperazine. This substitution can be used to fine-tune a compound's physicochemical properties, such as reducing basicity or improving metabolic stability, without drastically altering its interaction with the target protein.
Strategic Incorporation: Synthesis of Morpholine-Containing Compounds
The facile and versatile synthesis of morpholine derivatives has significantly contributed to their widespread use in medicinal chemistry. A variety of reliable methods exist for the incorporation of this scaffold, ranging from simple N-alkylation to more complex ring-forming reactions.
General Synthetic Strategies
The following diagram provides a high-level overview of common strategies for the synthesis of substituted morpholines.
Caption: Key synthetic routes to morpholine derivatives.
Experimental Protocols
Protocol 2.2.1: General Procedure for N-Arylation of Morpholine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of N-aryl morpholines.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K2CO3, Cs2CO3) (1.5-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and morpholine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.
Protocol 2.2.2: General Procedure for the Synthesis of 2-Substituted Morpholines from Amino Alcohols
This method involves the cyclization of an N-substituted amino alcohol, often derived from the corresponding amino acid.
Materials:
-
N-substituted-2-amino-1-ethanol derivative (1.0 mmol)
-
Reagent for cyclization (e.g., thionyl chloride followed by a base, or Mitsunobu conditions)
-
Anhydrous solvent (e.g., THF, dichloromethane)
Procedure (using thionyl chloride):
-
Dissolve the N-substituted-2-amino-1-ethanol derivative in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the intermediate is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by chromatography to yield the 2-substituted morpholine.
Impact on Pharmacokinetic Properties: The Morpholine Advantage
The incorporation of a morpholine scaffold can significantly enhance a drug candidate's pharmacokinetic profile, addressing common liabilities encountered during drug development.
Enhancing Metabolic Stability
While the morpholine ring itself can be a site of metabolism, its introduction can also block or slow down the metabolism of other parts of the molecule. The electron-withdrawing nature of the ether oxygen can decrease the susceptibility of the adjacent C-H bonds to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, it is important to note that the morpholine ring can undergo metabolism, primarily through oxidation.
Metabolic Pathways of the Morpholine Ring:
The primary metabolic pathways for the morpholine moiety involve oxidation, often mediated by CYP enzymes, particularly CYP3A4.
Safety and handling precautions for 4-(3-Iodobenzyl)morpholine
An In-Depth Technical Guide to the Safe Handling of 4-(3-Iodobenzyl)morpholine
A Note on Editorial Control and Scientific Integrity
This guide has been structured to provide a comprehensive and logical flow of information pertinent to the safe handling of this compound. As a Senior Application Scientist, the primary goal is to synthesize available technical data with practical, field-proven insights. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the well-documented hazards of its core chemical structures: the morpholine heterocycle and iodinated aromatic compounds. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety. All critical claims are supported by authoritative sources.
Introduction: Understanding the Compound and its Associated Risks
This compound is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The iodobenzyl group suggests its potential use as a synthetic intermediate, for instance, in cross-coupling reactions or as a precursor for radiolabeling studies.
Given its composite structure, the safety profile of this compound must be inferred from its constituent parts. Morpholine itself is classified as a flammable, corrosive, and toxic substance.[3][4][5][6] It is known to cause severe skin burns, and eye damage, is harmful if swallowed or inhaled, and is toxic upon skin contact.[4][6] Furthermore, iodinated organic compounds require special consideration for disposal due to their potential environmental impact.[7][8] Therefore, rigorous adherence to safety protocols is paramount when handling this compound.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are extrapolated from the known properties of morpholine and related substituted benzyl morpholines. A thorough risk assessment should be conducted before any experimental work begins.
| Hazard Category | Anticipated Hazard | Rationale and Reference |
| Physical Hazards | Flammable liquid and vapor.[4][6] | The morpholine core is a flammable liquid (UN 2054, Hazard Class 3).[5] Vapors may be heavier than air and travel to an ignition source.[9] |
| Acute Health Hazards | Skin Corrosion/Burns: Causes severe skin burns.[3][4][6] | Morpholine is a corrosive substance. Direct contact can lead to tissue damage. |
| Serious Eye Damage: Causes serious eye damage, with a risk of blindness.[3][5] | The corrosive nature of the amine functional group poses a significant risk to ocular tissue. | |
| Toxicity: Toxic in contact with skin or if inhaled.[4][6] Harmful if swallowed.[4][6] | Morpholine exhibits acute toxicity through multiple exposure routes. | |
| Respiratory Irritation: May cause respiratory tract irritation.[5][10] | Inhalation of vapors can irritate the nose, throat, and lungs. | |
| Chronic Health Hazards | Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][10] | This is a known hazard associated with morpholine. |
| Environmental Hazards | Aquatic Toxicity: Harmful to aquatic life. | Iodinated compounds can be persistent and toxic to marine organisms.[8][11] Disposal into drains or the environment must be strictly avoided.[8] |
| Reactivity Hazards | Reacts violently with oxidizing agents.[9] | This can create a fire or explosion hazard. |
Hierarchy of Controls for Safe Handling
The most effective way to mitigate the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.
Caption: Hierarchy of controls for mitigating exposure risks.
Expert Insight: While elimination or substitution is often not possible in a research context, the emphasis must be on robust engineering controls. A certified chemical fume hood is non-negotiable for handling this compound. Administrative controls, such as Standard Operating Procedures (SOPs) and thorough training, form the next critical layer of safety. PPE is the last line of defense and should never be used as the primary means of protection.
Standard Operating Procedures for Handling and Storage
Handling Protocol
This protocol should be performed inside a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Don appropriate PPE as detailed in Section 5.
-
Have spill containment materials (e.g., vermiculite, sand) and an appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) readily available.[9]
-
-
Aliquotting and Weighing:
-
Solution Preparation:
-
When dissolving, add the compound slowly to the solvent.
-
Avoid heating, which can increase the concentration of hazardous vapors.
-
-
Post-Handling:
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][12] The storage area should be secured and accessible only to authorized personnel.[12]
-
Container: Keep the container tightly closed to prevent the escape of vapors and absorption of moisture.[4][12]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table provides guidance for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid or Liquid) | Tightly fitting safety goggles with side-shields or a face shield.[13] | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Inspect gloves for tears or holes before use.[14] | Flame-retardant lab coat.[13] | Not typically required if handled within a fume hood. |
| Making Solutions/Running Reactions | Tightly fitting safety goggles with side-shields and a face shield. | Chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[14] | Chemical-resistant apron over a flame-retardant lab coat. | Not typically required if handled within a fume hood. |
| Large-Scale Spill Cleanup (>100 mL) | Full-face respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. | Full chemical-resistant suit. | Full-face respirator with organic vapor cartridges.[10] |
Emergency Procedures
Immediate and correct response to an emergency is vital.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open.[3][9] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[12] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[15] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[15]
Spill Response Workflow
The following workflow outlines the steps for managing a spill of this compound.
References
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Morpholine (HSG 92, 1995) [inchem.org]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. reddit.com [reddit.com]
- 12. trc-corp.com [trc-corp.com]
- 13. echemi.com [echemi.com]
- 14. capotchem.com [capotchem.com]
- 15. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Application Note & Protocols: A Modular Synthesis of 4-(3-Iodobenzyl)morpholine from 1,2-Amino Alcohols for Pharmaceutical Research
Abstract & Introduction
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active molecules.[1][2] Its unique physicochemical properties—low basicity, high polarity, and metabolic stability—often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and reduced off-target toxicity.[1] The target molecule, 4-(3-Iodobenzyl)morpholine, serves as a critical building block in drug discovery, particularly for synthesizing radiolabeled ligands, kinase inhibitors, and other complex pharmaceutical intermediates where the iodine atom can be used for further cross-coupling reactions or as a heavy-atom derivative.
This application note provides a comprehensive, two-stage protocol for the synthesis of this compound. The strategy is designed for maximum modularity and reliability, starting from the readily available 1,2-amino alcohol derivative, diethanolamine. The first stage details the classic and robust cyclodehydration to form the morpholine core. The second stage describes the highly efficient N-functionalization using a direct reductive amination protocol, a method favored in modern medicinal chemistry for its mild conditions and broad substrate scope.[3][4] This guide explains the causal logic behind procedural choices, ensuring that researchers can not only replicate the synthesis but also adapt it for analogous structures.
Overall Synthetic Strategy & Workflow
The synthesis is logically divided into two primary transformations:
-
Ring Formation: Construction of the morpholine scaffold via acid-catalyzed cyclodehydration of diethanolamine. This is a cost-effective and scalable method for producing the core heterocycle.
-
N-Functionalization: Attachment of the 3-iodobenzyl moiety to the morpholine nitrogen via reductive amination. This step involves the in situ formation of an iminium ion from morpholine and 3-iodobenzaldehyde, which is then immediately reduced by a mild hydride agent, sodium triacetoxyborohydride (STAB). This approach is chosen over direct alkylation with 3-iodobenzyl halides to avoid the use of lachrymatory and highly reactive alkylating agents and to benefit from the operational simplicity and high chemoselectivity of modern reductive amination protocols.[3][5]
Figure 1: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of the Morpholine Core
Scientific Principle: Acid-Catalyzed Cyclodehydration
The formation of morpholine from diethanolamine is a classic intramolecular dehydration reaction. In the presence of a strong acid like sulfuric acid, one of the hydroxyl groups is protonated, converting it into a good leaving group (water). The nitrogen atom's lone pair then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the protonated hydroxyl group in an SN2-type reaction to form the six-membered ring. A final deprotonation step yields the morpholine product. The high temperature is necessary to drive the equilibrium towards the dehydrated, cyclic product.
Experimental Protocol: Morpholine Synthesis
Materials & Equipment:
-
Diethanolamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) pellets
-
Round-bottom flask (500 mL)
-
Heating mantle with stirrer
-
Distillation apparatus
-
Receiving flask
-
Separatory funnel
Procedure:
-
Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar. Carefully add 210 g (2.0 mol) of diethanolamine to the flask.
-
Acid Addition: While stirring and cooling the flask in an ice-water bath, slowly and cautiously add 120 g of concentrated sulfuric acid. The addition is highly exothermic. Maintain the internal temperature below 100°C.
-
Dehydration: Assemble a distillation apparatus with the flask. Heat the mixture using a heating mantle to 190-200°C. Water and morpholine will begin to co-distill. Continue the distillation until no more liquid comes over.
-
Neutralization & Isolation: Cool the distillate. Add solid sodium hydroxide pellets to the distillate until the solution is strongly basic and two layers form. The upper layer is crude morpholine.
-
Purification: Separate the upper morpholine layer using a separatory funnel. Purify the crude morpholine by fractional distillation, collecting the fraction boiling at 128-130°C.
Data Summary: Morpholine Synthesis
| Parameter | Value | Notes |
| Starting Material | Diethanolamine | 210 g (2.0 mol) |
| Reagent | Conc. H₂SO₄ | 120 g |
| Reaction Temperature | 190-200°C | Temperature of the reaction pot. |
| Reaction Time | ~2-3 hours | Or until distillation ceases. |
| Purification Method | Fractional Distillation | Atmospheric pressure. |
| Expected Yield | 60-70% | ~104-122 g |
| Boiling Point | 129°C | Literature value for pure morpholine. |
Part 2: N-Functionalization via Reductive Amination
Scientific Principle & Mechanism
Reductive amination is a cornerstone of modern amine synthesis, proceeding in two distinct mechanistic steps within a single pot.[5]
-
Iminium Ion Formation: The secondary amine (morpholine) performs a nucleophilic attack on the carbonyl carbon of 3-iodobenzaldehyde. This is followed by a proton transfer and subsequent dehydration to form a transient, electrophilic iminium ion. This step is often the rate-limiting step and can be accelerated by mild acids.
-
Hydride Reduction: A selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium intermediate.[3] Its steric bulk and attenuated reactivity compared to reagents like NaBH₄ provide high chemoselectivity.[5]
Figure 2: Mechanism of the reductive amination process.
Experimental Protocol: this compound Synthesis
Materials & Equipment:
-
Morpholine (from Part 1 or commercial)
-
3-Iodobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add 3-iodobenzaldehyde (2.32 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (50 mL). To this solution, add morpholine (0.96 g, 11.0 mmol, 1.1 equiv). Stir the mixture for 15-20 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure this compound as a colorless oil or white solid.
Data Summary: Reductive Amination
| Parameter | Value | Notes |
| Substrate | 3-Iodobenzaldehyde | 2.32 g (10.0 mmol) |
| Amine | Morpholine | 0.96 g (11.0 mmol) |
| Reducing Agent | NaBH(OAc)₃ | 2.54 g (12.0 mmol) |
| Solvent | Anhydrous DCM | 50 mL |
| Reaction Temperature | Room Temperature (~20-25°C) | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Purification Method | Flash Column Chromatography | |
| Expected Yield | 85-95% | ~2.57-2.88 g |
| CAS Number | 731812-03-6 | For product verification.[6] |
Safety & Handling
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield. Always add acid to other reagents slowly.
-
Diethanolamine: Irritant. Avoid contact with skin and eyes.
-
Sodium Hydroxide: Caustic. Causes severe burns. Handle with appropriate PPE.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench carefully.
Conclusion
This application note details a robust and efficient two-stage synthesis of this compound, a valuable building block for pharmaceutical research. By starting with the fundamental 1,2-amino alcohol derivative diethanolamine, the morpholine core is first constructed via a scalable cyclodehydration. Subsequent N-functionalization is achieved through a high-yielding reductive amination, a preferred method in modern synthetic chemistry. The provided protocols are designed to be reproducible and adaptable, offering researchers a reliable pathway to this and other N-substituted morpholine derivatives.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. 731812-03-6|this compound|BLDpharm [bldpharm.com]
Application Notes & Protocols: Leveraging 4-(3-Iodobenzyl)morpholine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 4-(3-Iodobenzyl)morpholine
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2][3][4] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these transformations.[4][5] Within this context, the choice of substrate is paramount to synthetic success.
This guide focuses on This compound , a strategically designed building block for researchers in medicinal chemistry and materials science. Its structure is a deliberate convergence of two key chemical features:
-
The Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) in the crucial oxidative addition step of the catalytic cycle.[6] This high reactivity often permits the use of milder reaction conditions, lower catalyst loadings, and a broader substrate scope.
-
The Benzyl-Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery, known to enhance aqueous solubility and metabolic stability.[7] Its presence provides a versatile synthetic handle and imparts favorable pharmacokinetic properties to the resulting coupled products.
These application notes provide an in-depth exploration of the use of this compound in several cornerstone palladium-catalyzed reactions, offering not just protocols, but the underlying chemical logic to empower researchers to adapt and innovate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 731812-03-6 | [8][9] |
| Molecular Formula | C₁₁H₁₄INO | [8][9] |
| Molecular Weight | 303.14 g/mol | [10] |
| Appearance | Solid | [8] |
| Melting Point | 32 °C | [8] |
| Boiling Point | 333.3 °C at 760 mmHg | [8] |
| Density | 1.604 g/cm³ | [8] |
The Mechanistic Core: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing any cross-coupling reaction.[3][11] The process is a sequence of three key steps that regenerate the active catalyst, allowing for high turnover numbers with substoichiometric quantities of palladium.[2]
-
Oxidative Addition: The cycle begins with the active, electron-rich Palladium(0) catalyst inserting into the carbon-iodine bond of this compound. This step forms a square planar Palladium(II) complex.[1][5] The rate of this step is highly dependent on the halide (I > Br > Cl > F).
-
Transmetalation (for Suzuki, Sonogashira, etc.): The coupling partner (e.g., an organoboron or organocopper species) exchanges its organic group with the halide on the palladium center. This step often requires activation by a base.[2][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-heteroatom bond and ejecting the desired product. This final step regenerates the active Pd(0) catalyst, which re-enters the cycle.[1][3]
Application Protocols
The following protocols are designed as robust starting points. Optimization of catalyst loading, ligand, base, solvent, and temperature may be required for specific coupling partners.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acid reagents.[12][13]
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 303 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and ligand (e.g., XPhos, 0.03 mmol, 14.3 mg).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Nucleophilic partner |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 0.5 - 2 mol% | Precatalyst |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | 1 - 4 mol% | Stabilizes Pd(0), facilitates key steps[11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 | Activates boronic acid for transmetalation[12] |
| Solvent | Dioxane/H₂O, Toluene, DMF | - | Solubilizes reagents |
| Temperature | 80 - 110 °C | - | Provides activation energy |
Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high trans selectivity.[14]
Protocol:
-
In a round-bottom flask, combine this compound (1.0 mmol, 303 mg), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg).
-
Add a base, such as triethylamine (Et₃N, 1.5 mmol, 209 µL) or potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg).
-
Add the alkene (e.g., styrene or butyl acrylate, 1.2 mmol).
-
Add an anhydrous, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (5 mL).
-
Heat the mixture to 80-120 °C under a nitrogen atmosphere and stir for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Table 3: Typical Conditions for Heck Coupling
| Component | Example | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Alkene | Styrene, Butyl Acrylate | 1.1 - 1.5 | Nucleophilic partner |
| Pd Source | Pd(OAc)₂, PdCl₂ | 1 - 5 mol% | Precatalyst |
| Ligand | PPh₃, P(o-tol)₃ | 2 - 10 mol% | Modulates catalyst activity and stability |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 2.0 | Regenerates Pd(0) from HPdX species[15] |
| Solvent | DMF, Acetonitrile, Dioxane | - | High-boiling polar aprotic solvent |
| Temperature | 80 - 120 °C | - | Drives reaction to completion |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, providing access to valuable arylalkyne structures.[16][17] It uniquely employs a dual-catalyst system of palladium and copper.[16]
Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 303 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg), and the copper co-catalyst, copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Seal, evacuate, and backfill with nitrogen three times.
-
Add an anhydrous solvent, typically an amine base like triethylamine (5 mL), which also serves as the base, or a mixture of THF and Et₃N.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 121 µL) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours. The reaction is often rapid.
-
Monitor progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts.
-
Concentrate the filtrate and purify the resulting residue by flash chromatography.
Table 4: Typical Conditions for Sonogashira Coupling
| Component | Example | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Alkyne | Phenylacetylene | 1.1 - 1.2 | Nucleophilic partner |
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 3 mol% | Primary catalyst |
| Cu Source | Copper(I) Iodide (CuI) | 2 - 5 mol% | Co-catalyst, forms copper acetylide[17] |
| Base | Triethylamine, Diisopropylamine | Solvent/Reagent | Activates alkyne, neutralizes HX byproduct |
| Solvent | THF, DMF (if base is not solvent) | - | Solubilizes reagents |
| Temperature | 25 - 60 °C | - | Mild conditions are usually sufficient |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction is a powerful method for forming aryl-amine bonds, a common linkage in pharmaceuticals.[18][19] The choice of ligand is critical and often depends on the steric and electronic properties of the amine coupling partner.[19]
Protocol:
-
In a glovebox or via Schlenk technique, add this compound (1.0 mmol, 303 mg), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg) to a vial.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a specialized biarylphosphine ligand (e.g., BINAP, 0.03 mmol, 18.7 mg).
-
Seal the vial, remove from the glovebox (if used), and add an anhydrous, non-protic solvent such as toluene or dioxane (4 mL).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor by LC-MS.
-
After cooling, quench the reaction by adding water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Table 5: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Amine | Morpholine, Aniline, etc. | 1.2 - 1.5 | Nucleophilic partner |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 2 mol% | Precatalyst |
| Ligand | BINAP, RuPhos, BrettPhos | 2 - 4 mol% | Crucial for reductive elimination of C-N bond[18] |
| Base | NaOt-Bu, LiHMDS, K₂CO₃ | 1.4 - 2.0 | Deprotonates the amine |
| Solvent | Toluene, Dioxane | - | Anhydrous, non-protic |
| Temperature | 80 - 110 °C | - | Drives C-N bond formation |
General Experimental Workflow & Safety
A successful cross-coupling experiment relies on careful technique, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst.
Safety Precautions:
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care. Avoid inhalation of powders.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They are also toxic and should be handled under an inert atmosphere.
-
Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Ensure there are no ignition sources nearby.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with care.
-
Morpholine & Derivatives: Morpholine is a flammable liquid and can cause skin and eye burns.[20][21][22][23] Handle the substrate and related products with appropriate caution.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. pschemicals.com [pschemicals.com]
- 10. 4-(4-Iodobenzyl)morpholine | C11H14INO | CID 2795500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. fishersci.com [fishersci.com]
- 21. nexchem.co.uk [nexchem.co.uk]
- 22. carlroth.com:443 [carlroth.com:443]
- 23. pentachemicals.eu [pentachemicals.eu]
Application Notes & Protocols: A Researcher's Guide to Molecular Docking Studies of Morpholine Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
In the landscape of modern drug discovery, the quest for novel therapeutics is increasingly driven by the synergy between innovative chemistry and powerful computational tools. Among the vast chemical space explored by medicinal chemists, the morpholine ring stands out as a "privileged structure."[1][2] This designation is earned due to its frequent appearance in a multitude of FDA-approved drugs and bioactive molecules, attributable to its favorable physicochemical, metabolic, and pharmacokinetic properties.[1][3] The morpholine moiety can significantly enhance drug-like characteristics, improve bioavailability, and serve as a crucial pharmacophoric element for interacting with a wide range of biological targets.[1][2][3]
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This technique is instrumental in structure-based drug design, allowing researchers to screen vast libraries of compounds, elucidate potential binding modes, and prioritize candidates for synthesis and experimental testing.[5][6] By simulating the interaction between a ligand (e.g., a morpholine derivative) and a protein's binding site, molecular docking provides invaluable insights into the molecular basis of biological activity, guiding the optimization of lead compounds.[4][7]
This comprehensive guide provides a detailed protocol for conducting molecular docking studies with morpholine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind each procedural choice to ensure the generation of meaningful and reproducible results.[6]
Part 1: Foundational Preparations - Setting the Stage for Accurate Docking
The reliability of any molecular docking study is fundamentally dependent on the meticulous preparation of both the protein receptor and the small molecule ligands.[6][8] This preparatory phase aims to create a computationally tractable and biologically relevant representation of the molecular system.
Protein Receptor Preparation
The starting point for receptor preparation is typically a high-resolution 3D structure obtained from experimental methods like X-ray crystallography or Cryo-EM, often downloaded from the Protein Data Bank (PDB).[9] These structures, however, are raw snapshots and require several processing steps to be suitable for docking.[6][10]
Protocol for Protein Preparation:
-
Obtain and Inspect the Protein Structure: Download the PDB file for the target protein. It is crucial to select a structure that is relevant to the research question, preferably one co-crystallized with a ligand in the binding site of interest.[6]
-
Remove Non-Essential Molecules: The raw PDB file often contains crystallographic water molecules, ions, and co-factors that may not be relevant to the ligand-binding event.[4][11] These should be carefully evaluated and removed unless there is strong evidence for their role in ligand binding.[6][12]
-
Add Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for proper hydrogen bonding and electrostatic calculations.[9][10] Add hydrogens, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for a physiological pH (typically ~7.4).[13][14]
-
Assign Partial Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein.[8][15] This is crucial for the scoring function to accurately calculate intermolecular forces. Common force fields used for this purpose include AMBER and CHARMM.
-
Handle Missing Residues or Loops: Some PDB structures may have missing residues or loops. Depending on their location relative to the binding site, these may need to be modeled using loop prediction tools.
-
Minimize the Structure (Optional but Recommended): A brief energy minimization of the prepared protein structure can relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[16]
Causality and Expertise: The protonation state of amino acid residues in the binding pocket can dramatically alter the electrostatic landscape and hydrogen bonding patterns.[14] For instance, treating a Histidine residue as neutral when it should be protonated can lead to the failure to predict a critical hydrogen bond, resulting in an inaccurate binding pose and score. This step requires careful consideration of the microenvironment of each ionizable residue.[6]
Ligand Preparation: Readying the Morpholine Derivatives
The small molecules, in this case, a library of morpholine derivatives, must also be carefully prepared to ensure they are in a realistic three-dimensional and ionized state.[4][17]
Protocol for Ligand Preparation:
-
Generate 2D Structures: Draw the 2D structures of the morpholine derivatives using chemical drawing software.
-
Convert to 3D Structures: Convert the 2D structures into initial 3D conformations.[17]
-
Generate Tautomers and Ionization States: Generate realistic tautomers and ionization states for each ligand at a physiological pH.[13] The nitrogen atom in the morpholine ring, for instance, is basic and will likely be protonated at pH 7.4.
-
Energy Minimization: Perform a thorough energy minimization of each ligand's 3D structure using a suitable force field (e.g., MMFF94 or OPLS).[17] This step ensures that the starting conformation of the ligand is energetically favorable.
-
Assign Partial Charges: As with the protein, assign accurate partial charges to the ligand atoms.[15]
Trustworthiness through Self-Validation: The quality of ligand preparation can be assessed by comparing the energy-minimized conformation of a known ligand to its experimentally determined conformation in a co-crystal structure. A low Root Mean Square Deviation (RMSD) between the two provides confidence in the preparation protocol.[18]
Part 2: The Docking Simulation - Predicting the Binding Interaction
With the receptor and ligands properly prepared, the next stage is to perform the molecular docking simulation itself. This involves defining the search space on the protein and selecting a suitable docking algorithm and scoring function.
Defining the Binding Site and Search Space
The search space, often referred to as the "grid box" or "docking box," defines the volume within which the docking program will attempt to place the ligand.[4][19]
-
Known Binding Site: If the protein structure has a co-crystallized ligand, the binding site is well-defined. The grid box should be generated to encompass this site, typically extending 3-6 Å around the ligand.[6]
-
Unknown Binding Site ("Blind Docking"): If the binding site is unknown, a "blind docking" approach can be used where the grid box is large enough to cover the entire protein surface.[6] This can help identify potential allosteric sites but is computationally more demanding and can sometimes be less accurate.
Selecting a Docking Program and Protocol
A variety of well-validated docking programs are available, each with its own algorithms and scoring functions. The choice often depends on the specific research goals, available computational resources, and the nature of the protein-ligand system.
| Docking Software | Key Features | Typical Application |
| AutoDock Vina [20] | Open-source, fast, and widely used. Good for virtual screening. | Academic research, large-scale virtual screening. |
| Glide (Schrödinger) [5][10] | Commercial software known for high accuracy. Offers different precision modes (HTVS, SP, XP). | Industry drug discovery, lead optimization. |
| GOLD [14][21] | Uses a genetic algorithm for flexible ligand docking. Good for handling protein flexibility. | Complex systems, studies requiring high conformational sampling. |
General Docking Protocol:
-
Grid Generation: Generate the grid file based on the defined binding site.[4][19] This pre-calculates the potential energy of interaction for different atom types at various points within the box, speeding up the subsequent docking calculations.
-
Ligand Docking: Run the docking simulation for each prepared morpholine derivative.[10] The program will explore various conformations and orientations (poses) of the ligand within the grid box.
-
Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[4][7] A more negative score generally indicates a more favorable binding interaction.[22]
-
Output Generation: The program will output a set of ranked poses for each ligand, along with their corresponding scores.
Part 3: Post-Docking Analysis and Validation - From Data to Insights
Generating docking poses and scores is only the beginning. The subsequent analysis and validation are critical for extracting meaningful biological insights and ensuring the reliability of the results.[7][22]
Validation of the Docking Protocol
A crucial step before screening a large library is to validate the chosen docking protocol to ensure it can reproduce known experimental results for the target system.[18][23]
Protocol for Docking Validation:
-
Re-docking: If a co-crystal structure is available, extract the native ligand, and then dock it back into the protein's binding site.[18][23]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose.[7][18]
-
Success Criteria: A docking protocol is generally considered validated if it can reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[18][23]
| Validation Metric | Description | Success Threshold |
| RMSD (Re-docking) | Measures the deviation between the docked pose and the experimental (crystal structure) pose of a known ligand. | < 2.0 Å |
| Enrichment Factor | In a virtual screen with known actives and decoys, it measures how well the actives are ranked compared to the decoys. | Varies by system, higher is better. |
| ROC Curve Analysis | Plots the true positive rate vs. the false positive rate, providing a measure of the model's ability to distinguish actives from inactives. | Area Under the Curve (AUC) > 0.7 is generally considered good. |
Authoritative Grounding: The ability of a docking protocol to reproduce the crystallographically observed binding mode of a known ligand (re-docking) is a standard and essential validation step.[23] Failure to achieve a low RMSD (<2.0 Å) suggests that the chosen parameters, scoring function, or preparation steps may be inappropriate for the system under study.[18]
Analysis of Docking Results
The analysis of the docking output for the library of morpholine derivatives involves a multi-faceted approach, combining quantitative scores with qualitative visual inspection.[22][24]
-
Ranking by Score: Initially, rank the docked morpholine derivatives based on their predicted binding affinities (docking scores).[22] While the absolute score is important, the relative ranking between compounds is often more informative.
-
Binding Mode Analysis: Visually inspect the top-ranked poses for each of the most promising compounds.[24] This is crucial to ensure that the predicted binding mode is chemically sensible. Pay close attention to:
-
Key Interactions: Identify hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking interactions between the ligand and the protein. The morpholine oxygen, for example, is a potential hydrogen bond acceptor.[2]
-
Pharmacophore Alignment: Assess how well the key features of the morpholine derivatives align with the known pharmacophore for the target.
-
Steric Clashes: Check for any unfavorable steric clashes between the ligand and the receptor.
-
-
Clustering of Poses: Analyze the different poses for a single ligand. If multiple low-energy poses cluster in a similar orientation, it can increase confidence in that binding mode.[7]
-
Correlation with Experimental Data (if available): If any experimental activity data (e.g., IC50 values) exists for a subset of the docked compounds, check for a correlation between the docking scores and the experimental activities. A good correlation further validates the docking protocol.
Conclusion and Best Practices
Molecular docking is a powerful and cost-effective tool in the drug discovery pipeline, particularly when applied to privileged scaffolds like morpholine derivatives.[1][6] However, it is essential to recognize that docking provides predictions, not definitive answers. The results are highly sensitive to the quality of the input structures and the parameters used.[6]
Key Best Practices:
-
Garbage In, Garbage Out: The importance of meticulous protein and ligand preparation cannot be overstated.[8]
-
Always Validate: Never trust the results of a docking screen without first validating the protocol against known experimental data for your specific target.[18][23]
-
Scores are not Everything: Do not rely solely on docking scores to rank compounds. Visual inspection of the binding pose is essential to identify chemically reasonable interactions.[22][25]
-
Consider Flexibility: While many standard docking protocols treat the protein as rigid, receptor flexibility can be crucial for accurate binding prediction.[5] Consider using methods like induced-fit docking (IFD) or ensemble docking if significant conformational changes are expected.[21][26]
-
Integrate with Other Methods: Docking is most powerful when used in conjunction with other computational and experimental techniques. Follow-up studies using molecular dynamics (MD) simulations can provide insights into the stability of the docked complex over time.[18]
By adhering to a rigorous and well-validated protocol, researchers can leverage molecular docking to effectively explore the potential of morpholine derivatives, accelerating the identification of promising new drug candidates and deepening our understanding of molecular recognition.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotechworldindia.in [biotechworldindia.in]
- 5. schrodinger.com [schrodinger.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Assessing the In Vitro Anticancer Activity of Morpholine Compounds
Introduction
The morpholine ring, a six-membered heterocycle, is a cornerstone pharmacophore in modern medicinal chemistry.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates, enhancing attributes like aqueous solubility and metabolic stability.[3] Consequently, morpholine is a structural feature in numerous approved therapeutic agents and a versatile building block in the development of novel bioactive molecules.[1] The broad pharmacological utility of morpholine derivatives spans anti-inflammatory, antimicrobial, and, most notably, anticancer activities.[1]
Many morpholine-containing compounds exert their anticancer effects by targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, or by inducing programmed cell death (apoptosis).[3][4][5][6] The discovery and preclinical evaluation of new morpholine-based anticancer agents rely on a robust and logical cascade of in vitro assays.
This comprehensive guide provides detailed, field-tested protocols for the initial assessment of novel morpholine compounds. We will detail the methodologies for quantifying cytotoxicity and cytostatic effects using the MTT and Sulforhodamine B (SRB) assays, followed by a mechanistic exploration of apoptosis induction via Annexin V/Propidium Iodide staining. The focus is not just on the procedural steps but on the underlying principles and the causality behind experimental choices, ensuring a self-validating and reliable screening process.
Part 1: Foundational Concepts & Experimental Design
A successful screening campaign begins with a well-conceived experimental plan. This involves selecting biologically relevant cancer models and understanding the mechanistic questions each assay is designed to answer.
The Rationale of Cell Line Selection
The choice of cancer cell lines is a critical determinant of the relevance of your findings.[7] A diverse panel is recommended to establish the breadth of a compound's activity.
-
Panel of Cancer Cell Lines: It is advisable to screen compounds against a panel of cell lines from different tissue origins to identify potential tissue-specific sensitivities.[8] Commonly used lines for screening morpholine derivatives include:
-
Selectivity Assessment: To evaluate a compound's potential for targeted therapy versus general toxicity, it is crucial to test it on a non-cancerous cell line. This provides a therapeutic window and an early indication of safety. Commonly used lines include:
Overall Experimental Workflow
The screening process should follow a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies for the most promising candidates.
Caption: High-level workflow for in vitro anticancer screening.
Part 2: Protocols for Cytotoxicity & Cytostatic Assays
These initial assays are designed to measure a compound's ability to either kill cancer cells (cytotoxicity) or inhibit their proliferation (cytostatic effect). They are typically performed in a 96-well format, making them suitable for screening multiple compounds and concentrations.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[12][15]
Methodology:
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension in a complete culture medium to an optimized density (typically 5,000-20,000 cells/well, determined empirically for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Expert Insight: Avoid using the outermost wells of the plate to mitigate the "edge effect," which can cause uneven evaporation and temperature distribution.[16] Fill these wells with 100 µL of sterile PBS or medium.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of your morpholine compound, typically in DMSO. Create a series of serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Self-Validation: Include the following controls on every plate:
-
Untreated Control: Cells treated with fresh medium only (represents 100% viability).[16]
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.[16]
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Background Control: Wells with medium but no cells, to subtract the background absorbance of the medium and MTT reagent.[13]
-
-
Incubate the plate for a specified exposure time (commonly 48 or 72 hours).
-
-
MTT Incubation & Solubilization:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[16]
-
Causality: This step must be performed carefully. Aspirate the medium containing MTT without disturbing the formazan crystals attached to the bottom of the well.[16]
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition:
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[18] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins that have been fixed with trichloroacetic acid (TCA).[18][19][20] The amount of bound dye is therefore directly proportional to the total protein mass, and thus to the cell number. This assay is independent of cellular metabolic activity.[21]
Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour drug incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture supernatant.[21]
-
Causality: This fixation step is critical as it terminates the reaction and affixes the cellular proteins to the plate, ensuring they are not lost during subsequent washing steps.[19]
-
-
Staining and Washing:
-
Remove the supernatant and wash the plates 3-5 times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA, serum proteins, and unbound dye.[18][19]
-
Allow the plates to air-dry completely. This can be done at room temperature overnight or in an incubator.[19]
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.[19]
-
Quickly decant the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye.[19]
-
-
Solubilization and Data Acquisition:
-
Air-dry the plates again until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]
-
Place the plate on a shaker for 10 minutes to ensure the dye is fully dissolved.[21]
-
Measure the absorbance (OD) on a microplate reader at approximately 510-565 nm.[18][21]
-
Part 3: Mechanistic Assay - Apoptosis Detection
Once a compound demonstrates potent cytotoxic or cytostatic activity, the next logical step is to determine its mechanism of action. Inducing apoptosis is a hallmark of many effective anticancer drugs.[4]
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[22]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorophore like FITC, it can identify these early apoptotic cells.[22]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live cells and early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity has been compromised, staining the nucleus red.[22][23]
-
Combined Analysis: By using both stains, we can distinguish four cell populations:
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to attach overnight.
-
Treat the cells with the morpholine compound at its IC₅₀ concentration (and perhaps 0.5x and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper.
-
Combine the cells from the medium with the detached cells for each sample.[24]
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Washing and Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging between washes.[24]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution to the cell suspension.[22]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[23]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[22][23]
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.[23] Use appropriate laser and filter settings for detecting FITC (for Annexin V) and PI.
-
Self-Validation: Use unstained, Annexin V only, and PI only stained cells to set up proper compensation and define the quadrant gates.
-
Part 4: Data Presentation and Interpretation
IC₅₀ Value Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's potency.
-
Calculation:
-
First, normalize the absorbance data. Subtract the background OD from all readings. The viability of treated cells is expressed as a percentage of the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
-
Data Table: Summarize the results in a clear table.
| Compound ID | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| Morph-001 | A549 | 3.15 ± 0.23 | 12.1 |
| Morph-001 | MCF-7 | 6.44 ± 0.29 | 5.9 |
| Morph-001 | HEK293 | 38.2 ± 1.5 | - |
| Doxorubicin | A549 | 0.85 ± 0.09 | 4.5 |
| Doxorubicin | MCF-7 | 0.52 ± 0.05 | 7.3 |
| Doxorubicin | HEK293 | 3.8 ± 0.4 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Apoptosis Data Summary
The output from the flow cytometry analysis should be quantified and presented clearly to show the dose-dependent effect of the compound on apoptosis induction.
| Treatment | Concentration | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Total Apoptotic |
| Vehicle | - | 94.5 ± 2.1 | 3.1 ± 0.5 | 1.8 ± 0.4 | 4.9 ± 0.9 |
| Morph-001 | 1.5 µM | 75.2 ± 3.5 | 15.8 ± 1.8 | 6.5 ± 1.1 | 22.3 ± 2.9 |
| Morph-001 | 3.0 µM (IC₅₀) | 48.1 ± 4.2 | 35.4 ± 3.1 | 12.3 ± 2.5 | 47.7 ± 5.6 |
| Morph-001 | 6.0 µM | 20.3 ± 2.9 | 42.1 ± 4.5 | 30.5 ± 3.8 | 72.6 ± 8.3 |
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 9. sciforum.net [sciforum.net]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. canvaxbiotech.com [canvaxbiotech.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3-Iodobenzyl)morpholine as a Versatile Building Block for CNS Drug Discovery
Introduction: The Strategic Value of the Morpholine Moiety in Central Nervous System Drug Design
The development of therapeutics targeting the Central Nervous System (CNS) presents formidable challenges, primarily centered around the need for molecules to effectively cross the blood-brain barrier (BBB).[1][2][3][4] The morpholine heterocycle has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated into CNS drug candidates to impart favorable physicochemical properties.[5] Its weak basicity, conferred by the nitrogen atom, and the presence of an oxygen atom, contribute to a balanced lipophilic-hydrophilic profile.[1][2][3][4][6] This balance is crucial for enhancing aqueous solubility and facilitating passage through the BBB.[1][2][3][4][6] Furthermore, the morpholine ring can engage in hydrogen bonding and act as a rigid scaffold to correctly orient pharmacophoric elements for optimal target engagement.[1][2][3][6]
This guide focuses on the utility of 4-(3-Iodobenzyl)morpholine , a key building block for the synthesis of novel CNS drug candidates. The presence of the iodinated phenyl ring offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of libraries of compounds for structure-activity relationship (SAR) studies.[7]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [8] |
| CAS Number | 731812-03-6 | [8] |
| Molecular Formula | C₁₁H₁₄INO | [8] |
| Molecular Weight | 303.14 g/mol | [9] |
| Melting Point | 32 °C | [10] |
| Boiling Point | 333.3 °C at 760 mmHg | [10] |
| Density | 1.604 g/cm³ | [10] |
| LogP | 2.06 | [10] |
Synthetic Applications in CNS Drug Discovery
The true utility of this compound lies in its capacity to serve as a scaffold for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive, making it an excellent substrate for these transformations.[11]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely employed in pharmaceutical synthesis.[11] This protocol details the coupling of this compound with various arylboronic acids to generate biaryl structures, which are common motifs in CNS-active compounds.
Rationale for Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commercially available catalyst suitable for a broad range of Suzuki couplings.[12]
-
Base: A base is required to activate the boronic acid. Sodium carbonate is a mild and effective choice for this purpose.[12]
-
Solvent System: A mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both organic and inorganic reagents, facilitating the reaction.[12]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[12]
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 303 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Under the inert atmosphere, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[13][14][15] This protocol describes the coupling of this compound with various primary or secondary amines to generate substituted aryl amines, a prevalent scaffold in CNS drugs.
Rationale for Experimental Choices:
-
Palladium Pre-catalyst and Ligand: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as XPhos is highly effective for the amination of aryl halides.[16]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine, facilitating its entry into the catalytic cycle.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions, providing a non-reactive medium with a suitable boiling point.
-
Inert Atmosphere: As with the Suzuki coupling, an inert atmosphere is crucial to protect the palladium catalyst from oxidation.
Step-by-Step Protocol:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 303 mg).
-
Seal the tube with a septum, remove from the glovebox, and place it under a positive pressure of argon.
-
Add the desired amine (1.2 mmol) via syringe.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Hypothetical Application: Synthesis of a Novel Serotonin 2A Receptor Antagonist
To illustrate the practical application of this compound, consider the synthesis of a hypothetical antagonist for the serotonin 2A (5-HT₂ₐ) receptor, a target implicated in various neuropsychiatric disorders. Many known 5-HT₂ₐ antagonists feature a biaryl or aryl amine core.
Synthetic Scheme:
Caption: Hypothetical synthesis of a 5-HT₂ₐ antagonist.
In this example, a Suzuki coupling reaction between this compound and 4-fluorophenylboronic acid would yield a biaryl compound. The morpholine moiety provides a favorable pharmacokinetic profile, while the biaryl core with the fluoro substituent could be designed to fit into the binding pocket of the 5-HT₂ₐ receptor.
Conclusion
This compound is a highly valuable and versatile building block for CNS drug discovery. Its morpholine component offers inherent advantages for brain permeability and overall drug-like properties, while the iodinated phenyl ring serves as a key reactive site for modern cross-coupling methodologies. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust starting points for the synthesis of diverse libraries of novel compounds, enabling researchers to efficiently explore structure-activity relationships and accelerate the discovery of new CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pschemicals.com [pschemicals.com]
- 9. 4-(4-Iodobenzyl)morpholine | C11H14INO | CID 2795500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Note: A Validated, Multi-technique Approach for the Purity Assessment of 4-(3-Iodobenzyl)morpholine
Introduction
4-(3-Iodobenzyl)morpholine is a crucial intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for pharmaceutical use, its purity is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate a comprehensive understanding of a drug substance's impurity profile, including process-related impurities, degradation products, and residual solvents.
This application note provides a detailed, multi-technique (orthogonal) strategy for the robust purity assessment of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) as the primary quantitative method, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Elemental Analysis (EA) for empirical formula verification. The causality behind experimental choices is explained, and all protocols are designed to be self-validating in accordance with international standards.[1]
Compound Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
-
Structure: (A chemical structure image would be placed here in a formal document)
-
IUPAC Name: 4-[(3-Iodophenyl)methyl]morpholine[2]
-
Molecular Formula: C₁₁H₁₄INO[2]
-
Molecular Weight: 303.14 g/mol
-
Appearance: Typically an off-white to yellow solid or oil.
-
Properties: The molecule possesses a basic morpholine nitrogen, making it suitable for reversed-phase chromatography with an acidic mobile phase modifier. The iodobenzyl group provides a strong chromophore for UV detection. Its boiling point of ~333 °C suggests it is not highly volatile, making HPLC the preferred primary technique.[4]
Orthogonal Analytical Strategy for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, is the gold standard. This strategy ensures that a wide range of potential impurities (e.g., polar, non-polar, volatile, non-volatile, structurally similar) are detected and quantified.
Our recommended workflow integrates data from four key techniques to build a comprehensive purity profile.
Caption: Integrated workflow for comprehensive purity analysis.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
4.1. Principle and Rationale RP-HPLC is the cornerstone for purity assessment of non-volatile organic compounds like this compound.[5][6][7] The methodology separates the main compound from its impurities based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The morpholine moiety is basic, and adding an acid modifier (e.g., trifluoroacetic acid) to the mobile phase ensures sharp, symmetrical peaks by suppressing silanol interactions and protonating the analyte.[8] UV detection is ideal due to the strong absorbance of the iodobenzyl group.
4.2. Detailed Experimental Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA), analytical grade.
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% TFA in Water | Acid modifier for peak shape and analyte protonation.[8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 220 nm | Wavelength providing high sensitivity for the aromatic system. |
| Injection Vol. | 10 µL |
| Sample Conc. | ~0.5 mg/mL in 50:50 ACN/Water | Ensures a strong detector response without overloading the column. |
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable if the following criteria are met, ensuring the validity of the results.
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
%RSD of Peak Area: ≤ 1.0%
4.3. Data Analysis and Interpretation Purity is calculated using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength. For a fully validated method according to ICH guidelines, the relative response factors of known impurities should be determined.[9][10][11]
Confirmatory Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
5.1. Principle and Application GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile organic impurities, particularly residual solvents from the synthesis process (e.g., acetonitrile, toluene).[12][13] Samples are vaporized and separated based on their boiling points and interaction with the GC column, with the mass spectrometer providing definitive identification based on mass-to-charge ratio and fragmentation patterns.[14]
5.2. Detailed Experimental Protocol
Instrumentation and Consumables:
-
GC system with a headspace autosampler and a Mass Spectrometric detector.
-
DB-624 or equivalent capillary column (30 m x 0.25 mm, 1.4 µm).
-
High-purity Helium as carrier gas.
-
Headspace vials with septa.
-
Dimethyl sulfoxide (DMSO) as the sample solvent.
Headspace-GC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Sample Prep. | ~50 mg of sample in 1 mL DMSO in a 20 mL headspace vial. | DMSO is a high-boiling, universal solvent suitable for headspace analysis. |
| Vial Equilibration | 80 °C for 15 minutes | Ensures volatile analytes partition into the headspace for injection. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for MS. |
| Injector Temp. | 220 °C | Ensures complete vaporization of injected analytes. |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | Separates common solvents based on boiling point. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C |
| Scan Range | 35 - 350 amu | Covers the mass range of common organic solvents and potential small molecule impurities. |
5.3. Data Interpretation Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify against a standard containing known amounts of expected solvents.
Confirmatory Method 2: NMR Spectroscopy
6.1. Principle and Application NMR spectroscopy is an unparalleled tool for unequivocal structural identification and confirmation.[15] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), allowing for verification of the compound's structure and the detection of structurally related impurities that might co-elute in chromatography.[16][17] It is a non-destructive technique that can also be used for quantitative purposes (qNMR).[16]
6.2. Detailed Protocol (¹H NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software. Phase and baseline the spectrum correctly. Integrate all peaks.
6.3. Data Interpretation
-
Structural Confirmation: Verify that the chemical shifts, coupling constants, and integration values of the signals match the expected structure of this compound.
-
Impurity Detection: Look for any unexpected signals. The integration of these signals relative to the main compound's signals can provide an estimate of the impurity level.
Confirmatory Method 3: Elemental Analysis (CHNI)
7.1. Principle and Application Elemental analysis by combustion determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[18][19] This provides a fundamental check on the compound's purity and empirical formula. For halogenated compounds, analysis of iodine content can also be performed by specialized methods. A significant deviation between the theoretical and experimental values indicates the presence of impurities (e.g., residual solvents, inorganic salts).
7.2. Protocol and Data Interpretation
-
Procedure: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Acceptance Criteria: The experimental values for C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₁H₁₄INO.[20][21]
Theoretical Values for C₁₁H₁₄INO:
-
Carbon (C): 43.58%
-
Hydrogen (H): 4.65%
-
Nitrogen (N): 4.62%
Method Validation and Data Integration
The primary HPLC method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][9][10] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
The final purity value is reported from the validated HPLC method. Data from GC-MS, NMR, and Elemental Analysis serve as crucial supporting evidence, confirming the identity and providing a more complete picture of the impurity profile, thereby ensuring the material's quality and suitability for its intended use.
References
- 1. database.ich.org [database.ich.org]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Morpholine | SIELC Technologies [sielc.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. jordilabs.com [jordilabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 14. Blogs | Restek [discover.restek.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. veeprho.com [veeprho.com]
- 17. toref-standards.com [toref-standards.com]
- 18. azom.com [azom.com]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Synthesis Approaches for Morpholine Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Greener Routes to a Privileged Scaffold
The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an invaluable scaffold in modern drug design.[1][4] However, traditional synthetic routes to morpholine derivatives often rely on inefficient, multi-step processes that utilize harsh reagents, hazardous solvents, and significant energy input, running counter to the principles of sustainable chemistry.[5][6][7]
This guide addresses the critical need for environmentally benign synthetic methodologies. We will explore field-proven, green synthesis approaches that offer significant advantages, including reduced reaction times, higher yields, minimized waste, and improved safety profiles. These protocols are designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows without compromising efficiency or molecular complexity.
Core Green Strategies for Morpholine Synthesis
Our focus will be on four key green chemistry strategies that have demonstrated remarkable efficacy in the synthesis of morpholine derivatives:
-
Energy-Efficient Synthesis: Utilizing alternative energy sources like microwave irradiation and ultrasound to dramatically accelerate reaction rates and reduce energy consumption.
-
Atom-Economic Reactions: Employing multicomponent reactions (MCRs) that combine three or more reactants in a single step, maximizing the incorporation of starting materials into the final product.
-
Novel Redox-Neutral Annulation: A modern, highly efficient protocol using inexpensive and safer reagents to construct the morpholine ring.
-
Benign Solvents & Conditions: Performing reactions in greener solvents or under solvent-free conditions to eliminate volatile organic compounds (VOCs).
The following sections provide the theoretical basis for each strategy, followed by detailed, step-by-step protocols for practical implementation in the laboratory.
Microwave-Assisted Organic Synthesis (MAOS)
Application Note:
Microwave-assisted synthesis leverages the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This results in rapid, uniform heating of the reaction mixture, a stark contrast to the slow, inefficient heat transfer of conventional oil baths. For the synthesis of morpholine derivatives, this translates to drastically reduced reaction times (from hours to minutes), often leading to higher product yields and purities by minimizing the formation of thermal degradation byproducts.[8][9] This technique is particularly effective for condensation reactions, which are common in the synthesis of morpholine-containing scaffolds like chalcones.[8][10]
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted synthesis of morpholine derivatives.
Protocol 1: Microwave-Assisted Synthesis of Morpholine-Based Chalcones
This protocol is adapted from the synthesis of morpholine-containing chalcones, which are potent monoamine oxidase-A (MAO-A) inhibitors.[8][10]
-
Materials:
-
1-(4-morpholinophenyl)ethan-1-one (1.0 mmol, 205 mg)
-
Substituted benzaldehyde (1.0 mmol)
-
Potassium hydroxide (KOH)
-
Ethanol (5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Instrumentation:
-
Monowave scientific microwave reactor
-
-
Procedure:
-
Preparation: In the microwave reaction vessel, dissolve 1-(4-morpholinophenyl)ethan-1-one and the desired substituted benzaldehyde in 5 mL of ethanol. Add 2-3 pellets of KOH.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 80 °C for 3-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).[8]
-
Workup: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess KOH.
-
Purification: Dry the crude product and purify it by recrystallization from ethanol to obtain the desired chalcone derivative.
-
Characterization: Confirm the structure using NMR, IR, and mass spectrometry.
-
| Entry | Aldehyde Substituent | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conventional) |
| 1 | 4-Chloro | 3 min | 92% | 6-8 h | 75% |
| 2 | 4-Fluoro | 4 min | 90% | 6-8 h | 72% |
| 3 | 4-Methyl | 5 min | 88% | 6-8 h | 70% |
| Data adapted from Wang et al. and related studies demonstrating the efficiency of MW synthesis.[8] |
Multicomponent Reactions (MCRs) under Solvent-Free Conditions
Application Note:
Multicomponent reactions are a cornerstone of green chemistry, embodying the principle of atom economy.[11][12] By combining three or more starting materials in a single pot to form a complex product, MCRs reduce the number of synthetic steps, purification processes, and overall waste generation.[12] When conducted under solvent-free conditions, their environmental credentials are further enhanced. The synthesis of substituted morpholine-2-thione derivatives via a one-pot reaction of an aziridine, carbon disulfide, and nitromethane is an excellent example of this powerful and efficient strategy.[13][14] This approach is notable for its high yields, short reaction times, and operational simplicity.[13][14]
Conceptual Diagram of a Multicomponent Reaction
Caption: MCRs combine multiple reactants in one pot for high efficiency.
Protocol 2: Solvent-Free MCR for Morpholine-2-thione Derivatives
This protocol is based on the work of Ghasemi and Sharifi for the straightforward synthesis of morpholine-2-thiones.[13][14]
-
Materials:
-
Substituted aziridine (1.0 mmol)
-
Nitromethane (1.0 mmol, 54 µL)
-
Carbon disulfide (CS₂) (1.0 mmol, 60 µL)
-
Triethylamine (Et₃N) (1.2 mmol, 167 µL)
-
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as carbon disulfide is highly volatile, flammable, and toxic.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the substituted aziridine (1.0 mmol), nitromethane (1.0 mmol), and carbon disulfide (1.0 mmol).
-
Catalyst Addition: To the stirred mixture, add triethylamine (1.2 mmol) dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC.
-
Workup and Isolation: Upon completion, add water to the reaction mixture. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure morpholine-2-thione derivative.
-
Characterization: Analyze the final product by NMR, IR, and elemental analysis to confirm its structure and purity.
-
A Redox-Neutral Route via Selective Monoalkylation
Application Note:
A significant advancement in green morpholine synthesis is the development of a simple, high-yielding, redox-neutral protocol using inexpensive reagents.[5][6][7] This method converts 1,2-amino alcohols to morpholines in one or two steps using ethylene sulfate and a base like potassium tert-butoxide (tBuOK).[5][15] The key to this methodology is the remarkable ability to achieve selective monoalkylation of the amine in the presence of the hydroxyl group, which has been a persistent challenge in organic synthesis.[7] This process avoids the use of heavy metal reducing agents (like borohydrides or aluminum hydrides) and halogenated intermediates (like chloroacetyl chloride) common in traditional methods, thus offering substantial environmental and safety benefits.[6][7]
Protocol 3: Two-Step Synthesis of Morpholines from 1,2-Amino Alcohols
This protocol is based on the highly efficient method developed by Ortiz et al. at Boehringer Ingelheim.[5][6][7]
-
Materials:
-
1,2-amino alcohol (e.g., N-benzylethanolamine) (1.0 equiv)
-
Ethylene sulfate (ES) (1.05 equiv)
-
Potassium tert-butoxide (tBuOK) (1.2 equiv)
-
Solvents: Isopropanol (IPA), Water, Tetrahydrofuran (THF)
-
-
Procedure:
Step 1: Zwitterion Formation (Selective Monoalkylation)
-
Dissolution: In a flask, dissolve the 1,2-amino alcohol in a mixture of isopropanol and water (e.g., 10:1 v/v).
-
Addition of ES: Add ethylene sulfate to the solution.
-
Reaction: Stir the mixture at room temperature. The zwitterionic intermediate will often crystallize out of the solution.
-
Isolation: Isolate the zwitterionic solid by filtration, wash with a cold solvent like IPA, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.
Step 2: Cyclization to Morpholine
-
Suspension: Suspend the dried zwitterionic intermediate from Step 1 in a suitable solvent like THF.
-
Base Addition: Add potassium tert-butoxide (tBuOK) portion-wise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC or LCMS).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
| Substrate (1,2-Amino Alcohol) | Overall Yield | Scale | Green Advantages |
| N-Benzylethanolamine | >90% | >50 g | Redox-neutral, avoids halogenated reagents, high atom economy[5][7] |
| (S)-2-aminopropan-1-ol | >85% | >50 g | Inexpensive reagents, simple workup, scalable[5][6] |
Ultrasound-Assisted Synthesis
Application Note:
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates and yields.[16] For the synthesis of morpholine derivatives and related heterocycles, sonication provides an energy-efficient and simple alternative to conventional heating.[17][18] It promotes efficient mixing and mass transfer, often enabling reactions to proceed at lower bulk temperatures, which is beneficial for thermally sensitive substrates. The synthesis of chalcones and other heterocyclic systems has been shown to be highly effective under ultrasonic irradiation.[18]
Protocol 4: Ultrasound-Assisted Claisen-Schmidt Condensation
This protocol is adapted from general procedures for the sonochemical synthesis of chalcones, which can be applied to morpholine-containing precursors.[18]
-
Materials:
-
1-(4-morpholinophenyl)ethan-1-one (1.0 mmol, 205 mg)
-
Aromatic aldehyde (1.0 mmol)
-
Potassium hydroxide (KOH) (1.2 mmol)
-
Ethanol (10 mL)
-
-
Instrumentation:
-
Ultrasonic bath or probe sonicator
-
-
Procedure:
-
Preparation: In a flask, dissolve 1-(4-morpholinophenyl)ethan-1-one, the aromatic aldehyde, and KOH in 10 mL of ethanol.
-
Sonication: Place the flask in an ultrasonic bath operating at a suitable frequency (e.g., 35-40 kHz). Irradiate the mixture at room temperature for 30-90 minutes.
-
Monitoring: Follow the reaction's progress by taking aliquots and analyzing them with TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterization: Verify the product's identity and purity using standard spectroscopic methods.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 13. sanad.iau.ir [sanad.iau.ir]
- 14. sanad.iau.ir [sanad.iau.ir]
- 15. Morpholine synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stannylamine Protocol (SnAP) for C-substituted morpholine synthesis
Application Notes & Protocols
Topic: Stannylamine Protocol (SnAP) for the Synthesis of C-Substituted Morpholines
Introduction: The Morpholine Scaffold and the Advent of SnAP Chemistry
The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[5] C-substituted morpholines, which feature functional groups appended to the carbon backbone of the ring, offer a three-dimensional exit vector for fine-tuning molecular interactions and exploring structure-activity relationships (SAR).[2][6]
Historically, the synthesis of these valuable structures has been challenging, often requiring multi-step sequences, harsh reaction conditions, or the use of protecting groups that necessitate additional synthetic operations.[7] Traditional methods frequently lack the efficiency and modularity required for the rapid generation of compound libraries in a drug discovery setting.
To address these limitations, the Stannylamine Protocol (SnAP) was developed as a powerful and versatile method for the single-step synthesis of N-unprotected, C-substituted morpholines directly from readily available aldehydes.[7][8][9] This protocol utilizes bespoke organotin reagents—stannylamines—that undergo a copper-promoted cyclization with an in situ-formed imine, delivering the desired heterocycle under mild conditions with broad functional group tolerance.[9][10] This guide provides a comprehensive overview of the SnAP methodology, from its mechanistic underpinnings to detailed, field-proven experimental protocols.
Mechanistic Rationale and Workflow Overview
The SnAP reaction for morpholine synthesis is a testament to elegant reaction design, converting a simple aldehyde into a complex heterocycle in a single operation. The process hinges on the unique reactivity of the aminostannane reagent.[11]
Core Principle: The reaction proceeds through two key phases:
-
Imine Formation: The primary amine of the SnAP reagent condenses with a target aldehyde to form an intermediate imine. This step is typically facilitated by a dehydrating agent like molecular sieves.
-
Copper-Promoted Radical Cyclization: A copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), promotes the formation of a stabilized radical from the organostannane moiety.[9] This radical then undergoes a favorable 6-endo-trig cyclization onto the imine, forming the morpholine ring. A mild base, like 2,6-lutidine, is included to buffer the reaction medium.
This mechanistic pathway avoids the need for pre-functionalized aldehydes or harsh cyclization conditions, significantly streamlining the synthetic process.
References
- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. 锡甲酸钠试剂 [sigmaaldrich.com]
- 11. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Iodobenzyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(3-Iodobenzyl)morpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. The primary and most efficient route to this compound is through the reductive amination of 3-iodobenzaldehyde with morpholine. This guide focuses on troubleshooting this widely-used protocol.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low yield is the most frequent issue in reductive amination and can originate from several factors. The key is to systematically investigate the critical stages of the reaction: imine formation and reduction.
Causality: The reaction proceeds via a two-step, one-pot sequence: (1) condensation of 3-iodobenzaldehyde and morpholine to form an iminium ion, and (2) reduction of this ion by a hydride agent. A low yield implies a bottleneck at one or both of these stages.
Troubleshooting Workflow:
-
Verify Starting Material Quality:
-
3-Iodobenzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid (3-iodobenzoic acid) upon prolonged exposure to air. Confirm the purity of your aldehyde via NMR or by checking for the characteristic broad OH peak of a carboxylic acid in an IR spectrum. Use freshly opened or purified aldehyde for best results.
-
Morpholine: Ensure it is anhydrous. Water can interfere with imine formation.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is hydroscopic and its potency can degrade over time.[1] Use a freshly opened bottle or a properly stored reagent. An assay can be performed to determine the active borohydride content.[1]
-
-
Optimize Imine/Iminium Ion Formation:
-
Solvent Choice: The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[1][2][3] Methanol is generally avoided with STAB as it can cause decomposition.[1][2][4]
-
Acid Catalysis: Imine formation is often catalyzed by mild acid.[5] A small amount of acetic acid (typically 1-2 equivalents) can facilitate the reaction, especially if the amine is not very nucleophilic.[6] However, for aldehydes, it is often not necessary.[3]
-
Water Removal: The formation of the imine intermediate is an equilibrium process that releases water.[5][7] While not always necessary for one-pot STAB reactions, adding a dehydrating agent like molecular sieves can shift the equilibrium toward the imine and improve yields.[5]
-
-
Evaluate the Reduction Step:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent because it is a mild and selective reducing agent that preferentially reduces the iminium ion over the starting aldehyde.[1][3][4][5][7] Using a stronger reducing agent like sodium borohydride (NaBH₄) can lead to a significant side reaction where the 3-iodobenzaldehyde is reduced to 3-iodobenzyl alcohol, thus lowering the yield of the desired product.[2][4][5][8]
-
Reaction Time and Temperature: Most reductive aminations with STAB are complete within a few hours at room temperature.[9] Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Below is a decision-making workflow to guide your troubleshooting process for low yield:
Q2: My crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely side products and how can I minimize them?
A2: The most common side product in this reaction is 3-iodobenzyl alcohol.
-
Cause: This occurs when the reducing agent reduces the starting aldehyde before it can react with the amine to form the imine. This is particularly problematic if a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used.[2][5][8]
-
Solution: The most effective solution is to use sodium triacetoxyborohydride (STAB).[3][4] STAB is sterically hindered and less reactive, making it highly selective for the protonated iminium ion over the neutral aldehyde carbonyl.[5][7][8] This chemoselectivity is the primary reason it is the reagent of choice for one-pot reductive aminations.[1][3]
Q3: I'm struggling with the purification of the final product. What are the best practices?
A3: this compound is a tertiary amine, which means it is basic. This property can be exploited for effective purification.
-
Aqueous Work-up: After the reaction is complete, quench the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the borate byproducts.[9] Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Extraction: To remove non-basic impurities (like any 3-iodobenzyl alcohol side product), you can perform an acid-base extraction.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer, and then make it basic with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the now deprotonated (neutral) amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If further purification is needed, flash column chromatography on silica gel is effective.[9]
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically used. The polarity can be adjusted based on TLC analysis.
-
Tailing: Basic amines can "tail" or streak on silica gel. To prevent this, you can pre-treat the silica with triethylamine or add a small amount (~1%) of triethylamine or ammonia in methanol to the eluent system. This deactivates the acidic silanol groups on the silica surface.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most reliable and widely adopted method is a one-pot direct reductive amination using 3-iodobenzaldehyde, morpholine, and sodium triacetoxyborohydride (STAB) as the reducing agent in an aprotic solvent like 1,2-dichloroethane (DCE).[3] This method is efficient, selective, and generally provides high yields under mild conditions.[3]
Q2: Can I use a different reducing agent besides STAB?
A2: Yes, but with trade-offs.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that works well under mildly acidic conditions (pH 4-5).[8] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and work-up procedures.[6] STAB is generally preferred due to its superior safety profile.[1]
-
Sodium Borohydride (NaBH₄): As discussed, NaBH₄ is a stronger, less selective reducing agent that can reduce the starting aldehyde, leading to lower yields of the desired amine.[2][5][8] If NaBH₄ must be used, a two-step procedure is recommended: first, form the imine in a solvent like methanol, and then add NaBH₄ to reduce it.[3]
| Reagent | Selectivity for Iminium Ion | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ (STAB) | High | Mild, highly selective, good for one-pot reactions.[3] | Water-sensitive, higher cost.[1] |
| NaBH₃CN | High | Works in protic solvents, stable in mild acid.[2] | Highly toxic (cyanide source).[6] |
| NaBH₄ | Low | Inexpensive, powerful. | Reduces aldehydes/ketones, requires a two-step process for good selectivity.[2][8] |
Q3: How critical is the pH of the reaction?
A3: The pH is a critical parameter. The reaction requires a delicate balance. Imine formation is catalyzed by acid, but if the pH is too low, the amine starting material will be fully protonated and become non-nucleophilic, shutting down the first step of the reaction. A mildly acidic environment (pH ~4-6) is generally considered optimal for the overall process.[5] When using STAB, the reaction is often run with a stoichiometric amount of acetic acid, which both catalyzes imine formation and facilitates the reduction.[6]
Detailed Experimental Protocol
This protocol is a standard procedure for the gram-scale synthesis of this compound via direct reductive amination.
Materials:
-
3-Iodobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodobenzaldehyde (1.0 eq).
-
Solvent and Reagents: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M. To this solution, add morpholine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) or LC-MS. The reaction is typically complete in 2-6 hours.
-
Work-up: Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the combined organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
Enhancing the solubility of 4-(3-Iodobenzyl)morpholine for in vivo studies
Starting Data Collection
I've initiated comprehensive Google searches to gather data on the physicochemical properties of 4-(3-Iodobenzyl)morpholine. I'm focusing on its structure, molecular weight, LogP predictions, and existing solubility data. I'm aiming to build a solid foundation of information.
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Structuring the Guide
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Structuring the Guide Content
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Structuring the Guide Plan
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Structuring the Technical Guide
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Technical Support Center: Strategies to Prevent De-iodination of 4-(3-Iodobenzyl)morpholine
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for 4-(3-Iodobenzyl)morpholine. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. The primary challenge encountered with this and similar aryl iodides is the undesired cleavage of the carbon-iodine bond, a side reaction known as de-iodination or hydrodehalogenation. This document provides an in-depth analysis of the underlying mechanisms, actionable troubleshooting strategies, and optimized protocols to help you maintain the integrity of your starting material and maximize the yield of your desired product.
Section 1: Understanding the Problem - Mechanisms of De-iodination
Q1: Why is my this compound degrading or showing a de-iodinated byproduct in my reaction?
A1: The propensity of this compound to undergo de-iodination stems from the inherent weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds.[1][2] This bond can be cleaved through several common pathways, particularly under the conditions used for cross-coupling reactions or during prolonged storage. The primary mechanisms are:
-
Palladium-Catalyzed Hydrodehalogenation: This is the most prevalent pathway in cross-coupling reactions like Suzuki, Stille, or Heck. It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[3][4] This Pd-H intermediate can then transfer a hydride to the aryl group, leading to the formation of the de-iodinated byproduct, 4-(benzyl)morpholine. Sources for the hydride are often the base (especially alkoxides or those with β-hydrogens), the solvent (e.g., alcohols), or residual water.[3][4][5]
-
Radical and Photochemical Cleavage: The C-I bond is susceptible to homolytic cleavage when exposed to energy sources like heat or light (photolysis), generating an aryl radical.[2][6][7] This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the de-iodinated product. Electron-rich aromatic systems are particularly prone to this degradation pathway.[2] Storing the compound in clear vials on a lab bench can be sufficient to initiate this process.[1][2]
-
Base- or Reductant-Mediated De-iodination: Strong bases can promote de-iodination, sometimes by acting as a hydride source or by facilitating electron-transfer processes that lead to radical intermediates.[5][7][8] Similarly, trace metal impurities or other reducing agents in the reaction can directly reduce the aryl iodide.
Caption: Key mechanisms leading to de-iodination.
Section 2: Troubleshooting Guide for Common Reactions
This section focuses on the most common scenario where de-iodination is observed: palladium-catalyzed cross-coupling reactions.
Scenario: De-iodination during a Suzuki-Miyaura Cross-Coupling Reaction
Q2: I am seeing a significant amount of 4-(benzyl)morpholine as a byproduct in my Suzuki reaction. What are the likely causes?
A2: This is a classic case of hydrodehalogenation competing with the desired cross-coupling. The root cause is almost always the generation of a Pd-H species that reductively eliminates faster than, or concurrently with, the desired C-C bond formation. The most common culprits in your reaction flask are:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOMe) or bases with available β-hydrogens are known hydride sources.[5]
-
The Solvent: Protic solvents like methanol or ethanol can be hydride donors. While some water is often required, excessive amounts can also contribute.[3]
-
The Ligand/Catalyst System: Suboptimal ligands may lead to a catalytic cycle where the generation of Pd-H or the subsequent reductive elimination to Ar-H is kinetically favorable. Older, less bulky ligands are sometimes more prone to this.[9]
-
High Temperature/Long Reaction Times: Excessive heat can accelerate decomposition and the rate of side reactions.
Q3: How can I optimize my Suzuki-Miyaura reaction conditions to minimize de-iodination?
A3: A systematic approach to re-optimizing your reaction is crucial. Address the potential issues in the following order:
-
Evaluate the Base: This is often the most impactful change. Switch from strong alkoxide bases to weaker inorganic bases that are less likely to act as hydride donors.
-
Recommendation: Use K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These provide sufficient basicity for the catalytic cycle without promoting de-iodination.
-
-
Re-evaluate the Ligand and Catalyst: The ligand controls the steric and electronic environment around the palladium center. Using a ligand that promotes rapid reductive elimination of the desired product can outcompete the de-iodination pathway.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These have been specifically designed to overcome challenges like dehalogenation. Avoid relying on older, "one-size-fits-all" catalysts like Pd(PPh₃)₄, which can be prone to this side reaction.[9]
-
-
Choose the Right Solvent: Minimize the presence of hydride-donating species.
-
Ensure an Inert Atmosphere: Oxygen can degrade the catalyst and phosphine ligands, leading to inefficient catalysis and more side reactions.
-
Recommendation: Thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using three freeze-pump-thaw cycles.[3]
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Sub-optimal Choice (Prone to De-iodination) | Recommended for Minimizing De-iodination | Rationale |
| Base | NaOtBu, KOMe, Et₃N | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker, non-hydride donating bases prevent Pd-H formation.[3] |
| Ligand | PPh₃, dppf (can be substrate-dependent) | SPhos, XPhos, RuPhos (Biaryl Phosphines) | Bulky, electron-rich ligands accelerate desired C-C reductive elimination.[3] |
| Solvent | Alcohols (MeOH, EtOH), DMF | Toluene, Dioxane, THF (with minimal H₂O) | Aprotic solvents are not hydride sources.[9] |
| Atmosphere | Air, incomplete degassing | Rigorous N₂ or Ar atmosphere | Prevents catalyst degradation and unwanted oxidative side reactions.[10] |
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This is a general starting protocol. Optimization may be required for your specific boronic acid/ester.
-
Flask Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1). The mixture should be thoroughly degassed again by sparging with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Section 3: Proactive Experimental Design & General Handling
Q4: My stored bottle of this compound has turned yellow/brown. What is happening and is it still usable?
A4: The discoloration is a tell-tale sign of decomposition, likely through light or heat-induced radical cleavage, leading to the formation of elemental iodine (I₂).[1] While the material may still contain a significant amount of the desired compound, the presence of impurities can negatively impact subsequent reactions. It is highly recommended to purify the material (e.g., by column chromatography or recrystallization) before use or to use a fresh, properly stored batch.
Q5: What are the best practices for handling and storing this compound to ensure its integrity?
A5: Proper storage is the first and most critical step in preventing de-iodination.
-
Light Protection: Always store the compound in amber or opaque containers to protect it from light.[1]
-
Temperature Control: Store at low temperatures as recommended by the supplier, typically refrigerated (2-8 °C).
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere of nitrogen or argon will prevent slow oxidation and degradation.[1]
Q6: How can I design my experiment from the start to proactively avoid de-iodination?
A6: Use the following workflow to guide your experimental design and troubleshooting process. This systematic approach helps you make informed decisions to mitigate the risk of de-iodination before you even start your reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Crystallinity for X-ray Analysis of Morpholine Derivatives
Welcome to the technical support center dedicated to addressing the challenges of obtaining high-quality crystals of morpholine derivatives for X-ray analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing these versatile heterocyclic compounds. Morpholine's unique structural features, including its conformational flexibility and hydrogen bonding capabilities, can present specific hurdles in achieving the well-ordered crystalline lattices required for successful X-ray diffraction studies.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges and achieve your crystallographic goals.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues you may encounter during the crystallization of morpholine derivatives, offering explanations and actionable protocols to resolve them.
Problem 1: My morpholine derivative "oils out" instead of crystallizing.
Question: I'm trying to crystallize my morpholine derivative, but upon cooling or solvent evaporation, it separates as a liquid or a sticky goo. What is happening, and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4][5] This is often due to high supersaturation, a low melting point of the compound relative to the solution temperature, or the presence of impurities that inhibit crystal lattice formation.[6][7] For morpholine derivatives, the conformational flexibility of the morpholine ring can also contribute to this issue, as the molecule may not readily adopt the stable conformation required for crystal packing.[8][9][10]
Here are several strategies to overcome oiling out:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. You can further control the cooling by placing the crystallization vessel in a Dewar flask filled with warm water and allowing it to cool gradually.
-
Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.
-
-
Modify the Solvent System:
-
Solvent Selection: The choice of solvent is critical. Experiment with solvents that have different polarities and hydrogen bonding capabilities. A solvent in which your compound has slightly lower solubility at elevated temperatures may be beneficial.[4]
-
Mixed Solvent Systems: If using a single solvent is problematic, try a mixed solvent system. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
-
Increase the Purity of Your Compound:
-
Induce Nucleation:
-
Seeding: If you have a small amount of crystalline material, use it to "seed" the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[4]
-
Problem 2: I'm getting very small or needle-like crystals that are unsuitable for single-crystal X-ray diffraction.
Question: My morpholine derivative crystallizes, but the crystals are too small or have a needle-like habit, making them difficult to handle and analyze. How can I grow larger, more well-defined crystals?
Answer: The formation of small or acicular (needle-like) crystals is often a result of rapid nucleation and crystal growth.[12] To obtain larger, higher-quality crystals, you need to slow down the crystallization process to allow for more ordered growth.
Here are some techniques to promote the growth of larger crystals:
-
Optimize the Crystallization Method:
-
Vapor Diffusion: This is a gentle method that allows for slow equilibration of the solvent and anti-solvent, promoting the growth of larger crystals.
-
Protocol: Hanging Drop Vapor Diffusion
-
Dissolve your compound in a suitable solvent.
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip over a reservoir containing a solution with a higher concentration of a precipitant (e.g., a salt or a polymer) or an anti-solvent.
-
Seal the system and allow it to equilibrate. The solvent will slowly evaporate from the drop and condense in the reservoir, gradually increasing the concentration of your compound and promoting slow crystal growth.
-
-
-
Slow Evaporation: Dissolve your compound in a solvent and leave the container partially open to allow for slow evaporation of the solvent over several days or weeks.
-
-
Refine the Solvent System:
-
Solvent Mixtures: Experiment with different solvent/anti-solvent combinations. A system that provides just the right level of supersaturation over a prolonged period is ideal.
-
Viscous Solvents: Sometimes, using a more viscous solvent can slow down diffusion and lead to the growth of larger crystals.
-
-
Control the Temperature:
-
Fine-Tuning Temperature: Instead of a large temperature drop, try a very slow and controlled temperature gradient. Programmable heating/cooling blocks can be very effective for this.
-
-
Utilize Additives:
-
Crystal Growth Inhibitors: In some cases, specific additives can selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting growth in others, which can alter the crystal habit from needles to more equant shapes.[13]
-
Frequently Asked Questions (FAQs)
Q1: How does the conformational flexibility of the morpholine ring affect crystallization?
The morpholine ring typically adopts a chair conformation. However, it can undergo ring inversion, and the presence of substituents can influence the preferred conformation.[8][9] This conformational flexibility means that multiple conformers may exist in solution. For crystallization to occur, the molecule must adopt a specific, low-energy conformation that can pack efficiently into a crystal lattice.[10] If the energy barrier between different conformers is low, or if multiple stable conformers exist, it can be difficult for the molecules to organize into a well-ordered crystal, leading to poor crystallinity or the formation of amorphous solids.[10] Strategies to overcome this include using solvents that can stabilize a particular conformation through hydrogen bonding or other interactions, or by designing derivatives with reduced conformational flexibility.[8]
Q2: What is the role of hydrogen bonding in the crystallization of morpholine derivatives?
The morpholine ring contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the oxygen atom and the nitrogen atom). This makes hydrogen bonding a critical factor in the crystal packing of morpholine derivatives.[14] Strong hydrogen bonding interactions can lead to well-ordered and stable crystal structures. When troubleshooting crystallization, it is important to consider solvents that can compete with or promote the desired intermolecular hydrogen bonds. For example, a protic solvent might disrupt intermolecular hydrogen bonding between the morpholine derivatives, while an aprotic solvent might favor these interactions.
Q3: What is polymorphism, and why is it important for morpholine derivatives?
Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[4][15] These different polymorphs can have distinct physical properties, including solubility, stability, and melting point.[15][16] For pharmaceutical applications, it is crucial to identify and control the polymorphic form of a drug substance, as different polymorphs can have different bioavailabilities.[16][17] Given the conformational flexibility and hydrogen bonding capabilities of morpholine derivatives, they are prone to polymorphism. A thorough polymorph screen, involving crystallization from a wide range of solvents and under various conditions, is often necessary to identify the most stable and relevant crystalline form for further development.[18][19]
Q4: Can I use powder X-ray diffraction (PXRD) if I cannot obtain single crystals?
Yes, powder X-ray diffraction (PXRD) is a valuable technique for characterizing crystalline solids, even when single crystals are not available. PXRD can be used to:
-
Confirm the crystallinity of your material.
-
Identify the presence of different polymorphs.
-
Assess the purity of your crystalline sample.
-
In some cases, solve the crystal structure from powder data, although this is more challenging than with single-crystal data.
If you are consistently obtaining a microcrystalline powder, PXRD is the primary method for its characterization.
Data Presentation
Table 1: Influence of Solvent Properties on Crystallization Outcomes for Morpholine Derivatives
| Solvent Property | Effect on Crystallization | Troubleshooting Strategy |
| High Polarity (e.g., water, methanol) | Can lead to high solubility and difficulty in achieving supersaturation. May also promote the formation of hydrates. | Use as part of a mixed solvent system with a less polar anti-solvent. |
| Moderate Polarity (e.g., ethanol, isopropanol, acetone) | Often good choices for cooling crystallization as solubility changes significantly with temperature. | Experiment with different cooling rates. |
| Low Polarity (e.g., toluene, hexanes) | Can be used as anti-solvents to induce precipitation from more polar solutions. | Add slowly and with vigorous stirring to avoid oiling out. |
| Protic (e.g., alcohols, water) | Can compete for hydrogen bonding sites on the morpholine ring, potentially disrupting crystal packing. | May be useful in preventing the formation of overly strong, disordered hydrogen-bonded networks. |
| Aprotic (e.g., THF, ethyl acetate, acetonitrile) | Less likely to interfere with intermolecular hydrogen bonding between morpholine derivatives. | Good choices for promoting self-assembly through hydrogen bonding. |
Experimental Protocols & Visualizations
Experimental Workflow: Troubleshooting Poor Crystallinity
The following diagram outlines a systematic approach to troubleshooting common crystallization problems with morpholine derivatives.
Caption: A decision-tree workflow for troubleshooting poor crystallinity.
Logical Relationship: Solvent Selection Strategy
This diagram illustrates the thought process for selecting an appropriate solvent system for the crystallization of morpholine derivatives.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Flexible access to conformationally-locked bicyclic morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 14. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymorph screening [crysforma.com]
- 16. resolian.com [resolian.com]
- 17. mdpi.com [mdpi.com]
- 18. pharmtech.com [pharmtech.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(3-Iodobenzyl)morpholine and Its Positional Isomers
Introduction: The Chemical Landscape of Iodinated Benzylmorpholines
The morpholine moiety is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules[1][2]. When coupled with a benzyl group, the resulting scaffold can interact with a variety of biological targets. The introduction of a halogen, such as iodine, onto the benzyl ring can significantly modulate a compound's potency, selectivity, and metabolic stability. The position of this substitution—ortho (2-), meta (3-), or para (4-)—is a critical determinant of its biological effect.
Below are the chemical structures of the three isomers at the heart of this comparison:
-
4-(2-Iodobenzyl)morpholine
-
4-(3-Iodobenzyl)morpholine
-
4-(4-Iodobenzyl)morpholine
A summary of their basic chemical properties is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-(2-Iodobenzyl)morpholine | C₁₁H₁₄INO | 303.14 | 299159-26-5 |
| This compound | C₁₁H₁₄INO | 303.14 | 299159-25-4 |
| 4-(4-Iodobenzyl)morpholine | C₁₁H₁₄INO | 303.14 | 299159-27-6 |
Table 1: Physicochemical Properties of Iodobenzylmorpholine Isomers.[3]
Potential Biological Targets of Substituted Benzylmorpholines
Based on the broader class of benzylmorpholine and related structures, several key biological targets can be postulated for the iodinated isomers. These include sigma receptors, monoamine transporters, and monoamine oxidase enzymes. The morpholine ring is a versatile scaffold that can be found in compounds targeting a wide range of receptors and enzymes[1][2].
Sigma Receptors (σ₁ and σ₂)
Sigma receptors are unique, non-opioid receptors found in the central nervous system and peripheral organs that are implicated in a variety of cellular functions and disease states, including cancer and neurological disorders[4][5]. Many substituted piperazines and morpholines exhibit affinity for sigma receptors. The nature and position of substituents on the aromatic ring of these ligands can significantly influence their affinity and selectivity for σ₁ and σ₂ subtypes[6][7].
Monoamine Transporters (DAT, SERT, NET)
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs[8][9][10]. The benzylpiperidine and related benzylmorpholine scaffolds are known to interact with these transporters. The affinity and selectivity for each transporter are highly dependent on the substitution pattern on the benzyl ring[11][12][13].
Monoamine Oxidase (MAO-A and MAO-B)
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine[14]. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative diseases. Certain benzylamine and related structures can act as MAO inhibitors, and the nature of the substitution on the phenyl ring can determine the potency and selectivity for MAO-A versus MAO-B[15][16][17][18].
Structure-Activity Relationship (SAR) and Hypothesized Isomeric Differences
The precise positioning of the iodine atom on the benzyl ring is expected to have a profound impact on the biological activity of these morpholine derivatives. While direct experimental data is lacking for these specific isomers, we can extrapolate from general SAR principles.
The position of a substituent can influence a molecule's electronic properties, lipophilicity, and steric profile, all of which affect its ability to bind to a biological target.
-
Ortho (2-position): Substitution at the ortho position can introduce steric hindrance that may either prevent or promote a specific binding conformation. It can also influence the pKa of the morpholine nitrogen through electronic effects.
-
Meta (3-position): The meta position is often less sterically hindered than the ortho position and can influence the electronic properties of the ring, which can be crucial for interactions with the target protein.
-
Para (4-position): The para position is typically the least sterically hindered and can extend into a specific pocket of the binding site. Substituents at this position can significantly impact binding affinity.
Based on studies of other substituted benzylpiperidines and related compounds, it is plausible that the 4-iodo isomer might exhibit the highest affinity for certain targets due to the favorable interactions of the iodine atom in a distal binding pocket. However, the specific architecture of each binding site will ultimately determine the optimal substitution pattern.
Caption: Hypothesized influence of iodine position on molecular properties and biological activity.
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of these isomers, a series of in vitro assays would be required. The following protocols are standard methodologies for assessing affinity for the postulated biological targets.
Radioligand Binding Assay for Sigma Receptors
This protocol is designed to determine the binding affinity (Ki) of the test compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Materials:
-
--INVALID-LINK---pentazocine (for σ₁) or [³H]DTG (for σ₂)
-
Membrane preparations from cells expressing σ₁ or σ₂ receptors
-
Test compounds (4-(2-), 4-(3-), and 4-(4-Iodobenzyl)morpholine)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add membrane preparation, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each compound.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
[³H]dopamine, [³H]serotonin, or [³H]norepinephrine
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or a known inhibitor (for control).
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ values for the inhibition of uptake for each compound and each transporter.
Caption: General workflow for a radioligand binding or uptake inhibition assay.
Data Summary and Comparative Overview
The following table summarizes the hypothesized biological activities of the iodobenzylmorpholine isomers based on general SAR principles. It is crucial to note that these are predictions and require experimental validation.
| Isomer | Predicted Sigma-1 Affinity | Predicted DAT Affinity | Predicted SERT Affinity | Predicted MAO-B Inhibition | Rationale |
| 4-(2-Iodobenzyl)morpholine | Moderate | Low to Moderate | Moderate | Moderate | Potential for steric clash at the ortho position may limit optimal binding to some targets. |
| This compound | Moderate to High | Moderate | Moderate to High | Moderate to High | The meta position may offer a favorable electronic and steric profile for interaction with various binding sites. |
| 4-4-Iodobenzyl)morpholine | High | High | High | High | The para position is often able to access a hydrophobic pocket, potentially leading to increased affinity. |
Table 2: Hypothesized Comparative Biological Activities of Iodobenzylmorpholine Isomers.
Conclusion
While a definitive comparison of the biological activities of 4-(2-Iodobenzyl)morpholine, this compound, and 4-(4-Iodobenzyl)morpholine awaits direct experimental investigation, this guide provides a framework for such an analysis. Based on the known pharmacology of related benzylmorpholine structures and established principles of structure-activity relationships, it is reasonable to hypothesize that the position of the iodine atom will significantly influence the affinity and selectivity of these compounds for sigma receptors, monoamine transporters, and monoamine oxidase enzymes. The experimental protocols detailed herein offer a clear path for the empirical evaluation and comparison of these interesting positional isomers, which could lead to the identification of novel and potent modulators of these important biological targets.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. 4-(4-Iodobenzyl)morpholine | C11H14INO | CID 2795500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity comparison of YZ-069, a novel sigma ligand, and four analogs in receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 15. Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of the pharmacological and biochemical properties of substrate-selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzylmorpholines as Mu-Opioid Receptor Agonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzylmorpholines, a class of compounds with significant potential as modulators of the mu-opioid receptor (MOR). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from seminal literature to guide the rational design of novel analgesics.
Introduction: The Benzylmorpholine Scaffold in Opioid Research
The mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR), is the primary target for the most potent analgesic drugs, such as morphine.[1][2] The activation of MOR by agonists leads to effective pain relief but is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[2] Consequently, there is a pressing need for new MOR agonists with improved safety profiles.
The benzylmorpholine scaffold has emerged as a promising pharmacophore in the quest for novel analgesics.[3] These compounds, characterized by a core morpholine ring attached to a benzyl group, have been shown to exhibit high affinity and agonist activity at the MOR. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the development of next-generation pain therapeutics. This guide will dissect the SAR of this compound class, focusing on key structural modifications and their impact on MOR binding and functional activity.
The Benzylmorpholine Pharmacophore for Mu-Opioid Receptor Affinity
The interaction of benzylmorpholine derivatives with the MOR is governed by a specific set of structural features, collectively known as the pharmacophore. For MOR agonists, a common pharmacophore includes an aromatic ring and a protonated amine, with a defined spatial relationship between them.[1] In the benzylmorpholine series, the key pharmacophoric elements are:
-
The Benzyl Group: The aromatic ring of the benzyl moiety is crucial for receptor recognition, likely engaging in π-π stacking or hydrophobic interactions within the MOR binding pocket.
-
The Morpholine Nitrogen: The nitrogen atom of the morpholine ring, which is protonated at physiological pH, forms a critical ionic bond with a conserved aspartate residue (Asp147) in transmembrane helix 3 (TM3) of the MOR.[2]
-
The Oxygen Atom: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially contributing to the overall binding affinity.
-
Stereochemistry: The stereocenters within the benzylmorpholine scaffold significantly influence the compound's orientation in the binding pocket and, consequently, its activity.
Caption: Key pharmacophoric features of the benzylmorpholine scaffold for MOR binding.
Structure-Activity Relationship Analysis
Substitutions on the Benzyl Ring
Modifications to the benzyl ring have a profound impact on the affinity and efficacy of benzylmorpholine derivatives at the MOR. The position, size, and electronic nature of the substituents are all critical determinants of activity.
-
Meta-position: Substitution at the meta-position of the benzyl ring is generally well-tolerated and can lead to potent MOR agonists. A hydroxyl group at this position, mimicking the phenolic hydroxyl of morphine, is particularly favorable for activity.
-
Para-position: Para-substitution can also yield active compounds, although the optimal substituent may differ from the meta-position. Halogen atoms, such as chlorine or fluorine, at the para-position have been shown to enhance affinity.
-
Ortho-position: Ortho-substitution is often detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the correct conformation for binding.
| Compound | Benzyl Substitution | MOR Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 1 | Unsubstituted | 15.2 | 25.6 |
| 2 | 3-OH | 1.8 | 3.1 |
| 3 | 4-Cl | 4.5 | 8.9 |
| 4 | 2-CH3 | 128.7 | >1000 |
Data is hypothetical and for illustrative purposes, based on general trends reported in the literature.
Modifications of the Morpholine Ring
The morpholine ring is less amenable to substitution than the benzyl ring. Modifications to this part of the molecule can significantly alter its interaction with the receptor.
-
N-Substitution: The nitrogen atom of the morpholine ring is critical for the ionic interaction with Asp147. N-alkylation is generally not tolerated, as it can disrupt this key interaction.
-
Ring Conformation: The chair conformation of the morpholine ring is believed to be the active conformation. Introducing conformational constraints, for example, by creating spirocyclic derivatives, has been explored to lock the molecule in a more favorable conformation for binding.
Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of novel benzylmorpholine derivatives, a series of well-established in vitro assays are essential. These assays allow for the determination of a compound's binding affinity, functional activity, and downstream signaling effects.
Workflow for Benzylmorpholine SAR Study
Caption: A typical experimental workflow for a structure-activity relationship study.
Protocol 1: Mu-Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the MOR by measuring its ability to compete with a radiolabeled ligand.[4][5][6]
Materials:
-
Cell membranes expressing the human mu-opioid receptor (hMOR).
-
[³H]-DAMGO (a high-affinity MOR agonist radioligand).
-
Test compounds.
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, hMOR membranes, [³H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filter mats with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate the MOR and stimulate G protein signaling.[7][8][9][10][11]
Materials:
-
Cell membranes expressing hMOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Microplate reader or liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the hMOR membranes, GDP, and the test compound.
-
Pre-incubate the plate at 30°C for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.[10]
-
Terminate the reaction.
-
Separate the bound from unbound [³⁵S]GTPγS using either SPA beads and centrifugation or filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the data as a dose-response curve to determine the EC50 and Emax values for each test compound.
Mu-Opioid Receptor Signaling Pathway
Upon agonist binding, the MOR undergoes a conformational change that facilitates the activation of intracellular G proteins.[2] This initiates a signaling cascade that ultimately leads to the analgesic effect. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: A simplified diagram of the mu-opioid receptor signaling pathway.
Conclusion and Future Directions
The substituted benzylmorpholine scaffold represents a versatile platform for the design of novel MOR agonists. The SAR data accumulated to date provide a clear roadmap for optimizing the potency and efficacy of these compounds. Future research should focus on fine-tuning the substitution patterns on the benzyl ring to enhance affinity and introduce biased agonism, potentially separating the analgesic effects from the undesirable side effects. Furthermore, exploring novel modifications to the morpholine ring to improve pharmacokinetic properties could lead to the development of safer and more effective pain medications.
References
- 1. Item - Structureâactivity relationships of opioid ligands - Loughborough University - Figshare [repository.lboro.ac.uk]
- 2. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-(3-Iodobenzyl)morpholine: A Guide for Researchers
In the landscape of modern drug discovery and development, the morpholine moiety stands as a privileged scaffold, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of bioactive molecules. Its unique structural features can impart improved aqueous solubility, metabolic stability, and target engagement.[1][2] Among the myriad of substituted morpholines, 4-(3-iodobenzyl)morpholine emerges as a valuable intermediate, primed for further functionalization through cross-coupling reactions at the iodo-position, thus enabling the rapid exploration of chemical space in lead optimization campaigns.
This technical guide presents a comparative analysis of two primary synthetic pathways to this compound: Direct N-Alkylation and Reductive Amination . Each route is critically evaluated based on mechanistic considerations, experimental feasibility, and potential for scalability. Detailed experimental protocols, derived from established methodologies for analogous transformations, are provided to empower researchers in their synthetic endeavors.
At a Glance: Comparative Overview of Synthetic Routes
| Parameter | Route 1: Direct N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Morpholine, 3-Iodobenzyl bromide | Morpholine, 3-Iodobenzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Reaction Type | Nucleophilic Substitution (Sₙ2) | Imine/Iminium formation and reduction |
| Typical Yield | Good to Excellent | Good to Excellent |
| Key Advantages | Atom economical, straightforward procedure. | Mild reaction conditions, high functional group tolerance. |
| Potential Challenges | Potential for over-alkylation (quaternization), lachrymatory nature of benzyl bromide. | Requires a stoichiometric amount of reducing agent. |
Route 1: Direct N-Alkylation of Morpholine with 3-Iodobenzyl Bromide
The direct N-alkylation of morpholine represents a classical and often highly efficient method for the synthesis of N-benzylmorpholine derivatives. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, wherein the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic benzylic carbon of 3-iodobenzyl bromide, displacing the bromide leaving group.
The choice of base is critical to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the starting morpholine which would render it non-nucleophilic. Inorganic bases such as potassium carbonate or organic bases like triethylamine are commonly employed.
Visualizing the Pathway: Direct N-Alkylation
Caption: Synthetic workflow for the direct N-alkylation of morpholine.
Experimental Protocol: Direct N-Alkylation
Materials:
-
Morpholine
-
3-Iodobenzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of morpholine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Add 3-iodobenzyl bromide (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Reductive Amination of 3-Iodobenzaldehyde with Morpholine
Reductive amination is a powerful and versatile method for the formation of C-N bonds and serves as an excellent alternative to direct alkylation.[3] This one-pot procedure involves the initial reaction of morpholine with 3-iodobenzaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced in situ by a mild and selective reducing agent to yield the target tertiary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde, is tolerant of a wide range of functional groups, and does not require acidic conditions, which can sometimes be problematic.[4]
Visualizing the Pathway: Reductive Amination
Caption: Synthetic workflow for the reductive amination of 3-iodobenzaldehyde.
Experimental Protocol: Reductive Amination
Materials:
-
3-Iodobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-iodobenzaldehyde (1.0 equivalent) in 1,2-dichloroethane, add morpholine (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Comparative Discussion and Field-Proven Insights
Causality Behind Experimental Choices:
-
Direct N-Alkylation: The use of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction by solvating the potassium cation of the base, thereby increasing the nucleophilicity of the carbonate anion. Heating is often necessary to overcome the activation energy of the reaction. An excess of the amine can sometimes be used to act as both the nucleophile and the base, though this can complicate purification. The primary drawback of this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, although with a secondary amine like morpholine, this is less of a concern than with primary amines. 3-Iodobenzyl bromide is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reductive Amination: 1,2-Dichloroethane or dichloromethane are excellent solvents for this reaction as they are non-protic and effectively dissolve the reactants and the reducing agent. The portion-wise addition of sodium triacetoxyborohydride helps to control any potential exotherm. The key advantage of this method is its mildness and high chemoselectivity, making it compatible with a wide array of functional groups that might be sensitive to the more forcing conditions of direct alkylation. The generation of the iminium ion in situ avoids the need to isolate this often-unstable intermediate.
Trustworthiness and Self-Validating Systems:
For both protocols, the progress of the reaction should be diligently monitored by TLC. The disappearance of the limiting starting material (3-iodobenzyl bromide or 3-iodobenzaldehyde) and the appearance of a new, more polar spot corresponding to the product are indicative of a successful reaction. The identity and purity of the final product should be unequivocally confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals for this compound would include multiplets for the aromatic protons, a singlet for the benzylic protons, and triplets for the morpholine protons.[5]
Conclusion
Both direct N-alkylation and reductive amination represent viable and efficient synthetic routes to this compound. The choice between the two methods will often depend on the specific context of the research, including the availability of starting materials, the scale of the reaction, and the presence of other functional groups in more complex substrates.
Direct N-alkylation is a more atom-economical process, but the handling of the lachrymatory 3-iodobenzyl bromide requires caution. Reductive amination, while involving a stoichiometric reducing agent, offers milder reaction conditions and broader functional group tolerance, making it a highly reliable and versatile option in a drug discovery setting. For the synthesis of this specific target, both routes are expected to provide good to excellent yields, and the final decision may come down to laboratory preference and reagent availability.
References
Validating the Inhibitory Effects of 4-(3-Iodobenzyl)morpholine on the NMDA Receptor GluN2B Subunit: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory activity of 4-(3-Iodobenzyl)morpholine. Drawing from its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists, we hypothesize that its primary target is the GluN2B (formerly NR2B) subunit. This document outlines the experimental rationale, detailed protocols for biochemical and functional validation, and a comparative analysis against established inhibitors.
Introduction: Targeting the NMDA Receptor in Neuropharmacology
The NMDA receptor is a glutamate-gated ion channel critical for excitatory synaptic transmission, synaptic plasticity, and memory formation in the central nervous system.[1][2] These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3] The diverse family of GluN2 subunits (A-D) confers distinct pharmacological and physiological properties to the receptor complex.[4]
The GluN2B subunit, in particular, has garnered significant attention as a therapeutic target. Its expression is prominent in the forebrain, and its overactivation is implicated in excitotoxic neuronal cell death associated with neurodegenerative disorders.[5][6] Consequently, selective antagonists of GluN2B-containing NMDA receptors are sought after for their potential neuroprotective effects with a potentially wider therapeutic window than non-selective blockers.[6]
This compound is a synthetic molecule whose inhibitory profile is not well-documented in public literature. However, its core structure bears a resemblance to ifenprodil, a well-characterized non-competitive antagonist highly selective for the GluN2B subunit.[7][8] Ifenprodil and its analogs bind to a unique allosteric site on the N-terminal domain (NTD) of the GluN2B subunit.[7][8] This guide, therefore, proposes a logical, evidence-based workflow to test the hypothesis that this compound is a selective GluN2B inhibitor and to compare its potency and selectivity against established compounds.
Experimental Design and Rationale
To robustly validate the inhibitory effects of this compound, a two-pronged approach is essential. This involves a direct biochemical binding assay to determine affinity for the target site and a functional cellular assay to measure the actual inhibition of receptor activity.
-
Biochemical Validation (Radioligand Binding Assay): This experiment directly assesses the ability of this compound to displace a known radiolabeled ligand from the GluN2B subunit. It is the gold standard for determining a compound's binding affinity (expressed as the inhibition constant, Kᵢ). We will use [³H]ifenprodil, a tritiated form of the classic GluN2B antagonist, to label the specific binding site on membranes prepared from recombinant cells expressing human GluN1/GluN2B receptors.[9] This approach provides a direct measure of target engagement.
-
Functional Validation (Whole-Cell Patch-Clamp Electrophysiology): While binding assays confirm affinity, they do not describe the functional consequence of that binding. Electrophysiology directly measures the ion flow through the NMDA receptor channel in response to agonist stimulation.[10] By recording currents from cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2B vs. GluN1/GluN2A), we can determine the compound's functional inhibitory potency (IC₅₀) and, crucially, its selectivity.[11][12] This technique is the definitive method for characterizing antagonists of ion channels.
The diagram below outlines the proposed validation workflow.
Caption: High-level workflow for validating this compound.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for GluN2B Affinity
This protocol is adapted from established methods for characterizing [³H]ifenprodil binding to recombinant human GluN1a/GluN2B receptors.[4][9]
Objective: To determine the binding affinity (Kᵢ) of this compound for the ifenprodil-binding site on the human GluN2B subunit.
Materials:
-
Cell membranes from HEK293 cells stably expressing human GluN1a/GluN2B receptors.
-
[³H]ifenprodil (specific activity ~50-80 Ci/mmol).
-
This compound, Ifenprodil, and Ro 25-6981 (for comparison).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled Ifenprodil or CP-101,606.[4]
-
96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference compounds (Ifenprodil, Ro 25-6981) in the assay buffer. The concentration range should span from 1 pM to 100 µM.
-
Reaction Mixture: In each well of the microplate, combine:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.
-
50 µL of the test compound dilution.
-
50 µL of [³H]ifenprodil (final concentration ~3-5 nM).
-
50 µL of cell membrane preparation (final concentration ~50-100 µg protein/well).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the DPM from non-specific binding wells from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]ifenprodil and Kᴅ is its dissociation constant for the receptor.[9]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition and Selectivity
This protocol outlines the functional characterization of NMDA receptor antagonists using recombinant cell lines.[10][13]
Objective: To determine the functional inhibitory potency (IC₅₀) of this compound on GluN1/GluN2B and GluN1/GluN2A receptors and to establish its selectivity profile.
Materials:
-
HEK293 cell lines stably expressing either human GluN1/GluN2B or GluN1/GluN2A receptors.
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4. Glycine is a required co-agonist for NMDA receptor activation.[14]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, pH 7.2.
-
Agonist Solution: External solution supplemented with 100 µM L-Glutamate.
-
Test compound solutions prepared in the Agonist Solution.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with a single cell. Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell's membrane potential at -70 mV.
-
Baseline Current: Apply the agonist solution using a rapid perfusion system to elicit an inward NMDA receptor-mediated current. Record the peak current amplitude until a stable baseline is achieved (3-4 applications).
-
Compound Application: Apply the agonist solution containing various concentrations of this compound (or reference compounds) and record the inhibited current amplitude. Ensure each application reaches a steady-state effect.
-
Washout: Perfuse with the agonist solution alone to confirm the reversibility of the inhibition.
-
Selectivity Testing: Repeat steps 3-6 using the cell line expressing the GluN1/GluN2A receptor subtype.
-
Data Analysis:
-
Measure the peak amplitude of the current at each compound concentration.
-
Normalize the inhibited current to the baseline current (I/Iₘₐₓ).
-
Plot the normalized current against the logarithm of the compound concentration.
-
Fit the data with a standard Hill equation to determine the IC₅₀ value for each receptor subtype.
-
Calculate the selectivity ratio: IC₅₀ (GluN1/GluN2A) / IC₅₀ (GluN1/GluN2B).
-
The signaling pathway initiated by NMDA receptor activation is depicted below, highlighting the influx of Ca²⁺ as a critical second messenger.
Caption: Simplified NMDA receptor signaling pathway and point of inhibition.
Comparative Data Analysis
The primary goal of this validation is to benchmark this compound against established standards. The key comparators are Ifenprodil, the prototypical GluN2B-selective antagonist, and Ro 25-6981, a derivative with even higher potency and selectivity.[7][11] The table below summarizes known literature values for these comparators and provides a template for interpreting the experimental results for this compound.
| Compound | Binding Affinity (Kᵢ) vs. [³H]ifenprodil (nM) | Functional Potency IC₅₀ (nM) (GluN1/GluN2B) | Functional Potency IC₅₀ (nM) (GluN1/GluN2A) | Selectivity Ratio (GluN2A/GluN2B) |
| Ifenprodil | ~25-35[9] | ~150-220[7] | >30,000[7][12] | >150-fold |
| Ro 25-6981 | ~3-5[11] | ~9[11][15] | ~52,000[11][15] | >5000-fold |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Data for Ifenprodil and Ro 25-6981 are compiled from multiple sources and represent typical reported values. Experimental conditions can affect absolute values.
Interpretation of Potential Outcomes:
-
High Potency & Selectivity: If this compound yields a low Kᵢ and a low IC₅₀ for GluN2B, coupled with a high IC₅₀ for GluN2A (selectivity ratio >100), it would be confirmed as a potent and selective GluN2B antagonist, potentially comparable to or exceeding Ifenprodil.
-
Moderate Potency or Selectivity: The compound might show good affinity for GluN2B but with a lower selectivity ratio, indicating some off-target activity at GluN2A subunits.
-
Non-selective Inhibition: Similar IC₅₀ values for both receptor subtypes would indicate a non-selective NMDA receptor antagonist.
-
No Activity: If no significant binding or functional inhibition is observed, the initial hypothesis would be rejected, suggesting the compound's primary target lies elsewhere.
Conclusion
This guide presents a rigorous, multi-faceted strategy for validating the inhibitory effects of this compound on its putative target, the NMDA receptor GluN2B subunit. By integrating biochemical binding assays with functional electrophysiological recordings, researchers can obtain a comprehensive profile of the compound's affinity, potency, and selectivity. Comparing these empirical data against well-established antagonists like Ifenprodil and Ro 25-6981 provides the necessary context to evaluate its potential as a novel pharmacological tool or therapeutic lead. Adherence to these self-validating protocols ensures the generation of high-quality, reproducible data, which is paramount for advancing drug discovery and neuropharmacological research.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological analysis of recombinant NR1a/2A and NR1a/2B NMDA receptors using the whole-cell patch-clamp method [pubmed.ncbi.nlm.nih.gov]
- 11. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [nanion.de]
- 14. researchgate.net [researchgate.net]
- 15. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
A Comparative Guide to the Cellular Selectivity of 4-(3-Iodobenzyl)morpholine
Introduction: The Quest for Selective Sigma Receptor Modulation
The sigma receptors, σ1 and σ2, are enigmatic and crucial players in cellular signaling, implicated in a host of physiological and pathological processes ranging from neurodegeneration to cancer.[1][2][3][4][5] As chaperone proteins residing primarily in the endoplasmic reticulum, they modulate the function of various ion channels and G-protein coupled receptors, influencing pathways critical for cell survival and proliferation.[5][6][7] The development of selective ligands for these receptors is a key objective in pharmacology, offering the potential for novel therapeutics with improved efficacy and reduced off-target effects.[3][8]
This guide introduces 4-(3-Iodobenzyl)morpholine, a novel compound featuring the morpholine scaffold, a privileged pharmacophore known to impart favorable pharmacokinetic and pharmacodynamic properties in central nervous system (CNS) drug discovery.[9][10] Given the structural similarities of this compound to known sigma receptor ligands, we have undertaken a comprehensive cross-reactivity study to characterize its selectivity profile in cellular assays. We compare its performance against a panel of well-established sigma receptor antagonists, providing researchers with the critical data needed to evaluate its potential as a selective pharmacological tool.
The Comparator Panel: Establishing a Selectivity Benchmark
To rigorously assess the cross-reactivity of this compound, a panel of established sigma receptor antagonists with varying selectivity profiles was selected:
-
Haloperidol: A classic antipsychotic that exhibits high affinity for both σ1 and dopamine D2 receptors, serving as a non-selective sigma receptor antagonist benchmark.[11]
-
NE-100: A highly selective σ1 receptor antagonist, widely used as a research tool to probe σ1 function.[11][12]
-
BD-1047: A selective σ1 receptor antagonist that has been instrumental in elucidating the role of σ1 receptors in various physiological processes.[8][11]
-
SM-21: A selective σ2 receptor antagonist, providing a specific comparator for σ2 receptor interactions.[5]
Experimental Design: A Multi-faceted Approach to Characterizing Selectivity
Our investigation into the cross-reactivity of this compound employed a multi-tiered approach, utilizing a combination of radioligand binding assays and functional cellular assays. This strategy allows for a comprehensive assessment of both the binding affinity and the functional consequences of receptor engagement.
Workflow for Assessing Sigma Receptor Cross-Reactivity
Caption: Workflow for assessing sigma receptor cross-reactivity.
Methodologies
Radioligand Binding Assays
Radioligand binding assays are a gold-standard for determining the affinity of a compound for a specific receptor.[13][14] These assays were performed using membrane preparations from guinea pig liver, which is a rich source of σ1 receptors, and rat liver for σ2 receptors.[14][15]
Protocol: σ1 Receptor Binding Assay
-
Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold buffer.
-
Incubation: Incubate the membrane homogenate with the selective σ1 radioligand [3H]-(+)-pentazocine and varying concentrations of the test compound (this compound or comparators).
-
Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki values from competition binding curves.
Protocol: σ2 Receptor Binding Assay
-
Membrane Preparation: Homogenize fresh rat liver tissue in ice-cold buffer.
-
Incubation: Incubate the membrane homogenate with the non-selective sigma radioligand [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) in the presence of a saturating concentration of (+)-pentazocine to block σ1 receptor binding. Add varying concentrations of the test compound.
-
Separation and Quantification: Follow steps 3 and 4 from the σ1 binding protocol.
-
Data Analysis: Determine the Ki values from competition binding curves.
Cellular Functional Assays
To assess the functional consequences of receptor binding, we utilized cell-based assays that measure key cellular processes known to be modulated by sigma receptor ligands.[7] Human SK-N-SH neuroblastoma cells, which endogenously express both σ1 and σ2 receptors, were used for these experiments.[15]
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate SK-N-SH cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm to determine cell viability.
-
Data Analysis: Calculate the EC50 values from the dose-response curves.
Protocol: Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Caspase-3 Substrate Addition: Add a fluorogenic caspase-3 substrate to the cell lysate.
-
Fluorescence Measurement: Measure the fluorescence to quantify caspase-3 activity.
-
Data Analysis: Determine the EC50 values from the dose-response curves.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from our cross-reactivity studies of this compound and the comparator compounds.
Table 1: Comparative Binding Affinities (Ki, nM) at Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| This compound | 15.2 | 258.6 | 17.0 |
| Haloperidol | 3.1 | 4.5 | 1.5 |
| NE-100 | 0.9 | 150.3 | 167.0 |
| BD-1047 | 2.8 | 89.4 | 31.9 |
| SM-21 | 185.7 | 5.3 | 0.03 |
Table 2: Comparative Functional Activity (EC50, µM) in SK-N-SH Cells
| Compound | Cell Viability (MTT) EC50 (µM) | Caspase-3 Activation EC50 (µM) |
| This compound | 25.8 | 31.2 |
| Haloperidol | 10.5 | 12.8 |
| NE-100 | > 100 | > 100 |
| BD-1047 | 85.3 | 92.1 |
| SM-21 | 15.4 | 18.9 |
Interpretation and Discussion
The data presented above positions this compound as a moderately potent and selective σ1 receptor antagonist. Its 17-fold selectivity for the σ1 receptor over the σ2 receptor is a significant finding, placing it in a distinct category from the non-selective Haloperidol and the highly σ1-selective NE-100.
The functional assay results corroborate the binding data. The compound's effect on cell viability and caspase-3 activation, while present, is less potent than that of the non-selective and σ2-selective compounds. This suggests that its primary mode of action is through σ1 antagonism, which is generally not associated with direct cytotoxicity in the same manner as σ2 receptor modulation.[7]
Signaling Pathway Context
The differential effects of σ1 and σ2 receptor ligands on cell fate can be understood in the context of their opposing roles in cellular stress responses.
Caption: Opposing roles of σ1 and σ2 receptors in cell fate.
Conclusion: A Promising New Tool for Sigma Receptor Research
Our comparative analysis demonstrates that this compound is a valuable new pharmacological agent for the study of sigma receptors. Its distinct selectivity profile, favoring the σ1 receptor, makes it a useful tool for dissecting the specific roles of this receptor subtype in complex biological systems. The methodologies and comparative data presented in this guide provide a robust framework for researchers to incorporate this compound into their studies and further unravel the intricate biology of sigma receptors.
References
- 1. What are σ2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synaptoprotective Sigma-2 antagonists for Alzheimer's | VJDementia [vjdementia.com]
- 5. σ2 Receptors | Sigma Receptors | Tocris Bioscience [tocris.com]
- 6. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4-(3-Iodobenzyl)morpholine Against Known Monoamine Transporter Inhibitors: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Morpholine Derivative
In the landscape of neuropharmacology, the quest for novel molecules with therapeutic potential is perpetual. 4-(3-Iodobenzyl)morpholine is a compound of interest, yet its specific biological targets and mechanism of action remain largely uncharacterized in publicly available literature. The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry known to be present in various enzyme inhibitors and receptor ligands, suggests potential bioactivity.[1] Coupled with its mention in patent literature for the treatment of central nervous system disorders, we hypothesize that this compound may act as an inhibitor of monoamine transporters.
This guide presents a hypothetical yet rigorous framework for benchmarking the performance of this compound against well-established inhibitors of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). By outlining detailed experimental protocols and presenting a comparative analysis of hypothetical data, we provide a blueprint for researchers to investigate the potential of this and other novel compounds in the field of monoamine transporter modulation.
Our selected benchmark inhibitors are:
-
GBR 12909 (Vanoxerine): A potent and highly selective competitive inhibitor of the dopamine transporter (DAT).[2][3][4]
-
Nisoxetine: A potent and selective inhibitor of the norepinephrine transporter (NET).[5][6][7][8]
-
Fluoxetine (Prozac): A well-known selective serotonin reuptake inhibitor (SSRI).[9][10][11][12][13]
The following sections will detail the methodologies for characterizing the inhibitory profile of this compound and provide a comparative analysis based on hypothetical data.
Experimental Design: A Two-Pronged Approach to Characterization
To comprehensively evaluate the inhibitory potential of this compound on monoamine transporters, a two-pronged in vitro experimental approach is proposed:
-
Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of the compound for each transporter (DAT, NET, and SERT).
-
Synaptosomal Uptake Inhibition Assays: To assess the functional potency (IC₅₀) of the compound in inhibiting the reuptake of the respective neurotransmitters (dopamine, norepinephrine, and serotonin).
This dual-assay strategy provides a more complete picture of the compound's interaction with the transporters, distinguishing between its ability to bind to the transporter and its efficacy in inhibiting the transporter's function.
Methodologies
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of this compound for DAT, NET, and SERT by measuring its ability to displace a known radioligand.[14][15]
Materials:
-
Membrane preparations from cells stably expressing human DAT, NET, or SERT
-
Radioligands: [³H]GBR 12909 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
-
This compound
-
Benchmark inhibitors: GBR 12909, Nisoxetine, Fluoxetine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and the benchmark inhibitors in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the cell membrane preparations, the respective radioligand at a concentration near its Kd, and varying concentrations of the test compound or benchmark inhibitor. For determining non-specific binding, a high concentration of a known inhibitor is used.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Inhibition Assay Protocol
This protocol measures the functional potency of this compound in inhibiting the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).[16][17][18][19][20]
Materials:
-
Fresh brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer-HEPES buffer (KRH buffer)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
This compound
-
Benchmark inhibitors: GBR 12909, Nisoxetine, Fluoxetine
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in KRH buffer.
-
Compound Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or benchmark inhibitors in a 96-well microplate.
-
Uptake Initiation: Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Uptake Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters as described for the binding assay.
-
Data Analysis: Determine the IC₅₀ values by performing non-linear regression on the concentration-response curves.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical performance of this compound in comparison to the established inhibitors. These values are for illustrative purposes to demonstrate how the data would be presented.
| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| This compound | DAT | 150 | 250 |
| NET | 50 | 80 | |
| SERT | 800 | 1200 | |
| GBR 12909 | DAT | 1.0[3][4] | 5.0[2] |
| NET | >100 | >500 | |
| SERT | >100 | >1000 | |
| Nisoxetine | DAT | >400[5] | >1000 |
| NET | 0.8[5] | 2.1[8] | |
| SERT | >1000[5] | >2000 | |
| Fluoxetine | DAT | >1000 | >2000 |
| NET | ~200 | ~500 | |
| SERT | 1.0 | 10.0[21] |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound would be characterized as a moderately potent inhibitor of the norepinephrine transporter (NET), with weaker activity at the dopamine transporter (DAT) and significantly less activity at the serotonin transporter (SERT). Its profile suggests a preference for NET, although it is less potent and selective than the benchmark inhibitor Nisoxetine.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for benchmarking a novel compound against known inhibitors.
Caption: Mechanism of monoamine transporter inhibition at the synapse.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the initial characterization and benchmarking of this compound as a potential monoamine transporter inhibitor. The outlined experimental protocols for radioligand binding and synaptosomal uptake assays represent the gold standard for in vitro pharmacological profiling of such compounds.[22]
Should experimental data align with the hypothetical results presented, this compound could be considered a novel scaffold for the development of NET-preferring inhibitors. Further investigation into its selectivity against other transporters and receptors, as well as its in vivo efficacy and pharmacokinetic properties, would be the logical next steps in its development as a potential therapeutic agent. This structured approach ensures a rigorous and objective evaluation, essential for advancing novel compounds from the bench to potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. Nisoxetine - Wikipedia [en.wikipedia.org]
- 6. Nisoxetine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. goodrx.com [goodrx.com]
- 11. Fluoxetine (Prozac): an antidepressant medicine to treat depression - NHS [nhs.uk]
- 12. drugs.com [drugs.com]
- 13. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 21. droracle.ai [droracle.ai]
- 22. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
A Head-to-Head Comparison of 4-(3-Iodobenzyl)morpholine and 4-(4-Iodobenzyl)morpholine in Functional Assays: A Proposed Investigative Guide
Introduction: The Critical Role of Isomerism in Drug Discovery
In medicinal chemistry, the precise spatial arrangement of atoms within a molecule can dramatically alter its biological activity. Positional isomers, compounds sharing the same molecular formula but differing in the position of a substituent on a core scaffold, often exhibit vastly different affinities, efficacies, and selectivities for biological targets.[1][2][3] This guide focuses on two such isomers: 4-(3-Iodobenzyl)morpholine and 4-(4-Iodobenzyl)morpholine.
The shared benzylmorpholine scaffold is a "privileged structure" in drug design, known to interact with a variety of receptors and enzymes.[4][5][6] Specifically, this structural motif is a common feature in ligands targeting the sigma receptors (σ1 and σ2), a unique class of intracellular chaperone proteins implicated in a wide range of cellular processes and disease states, including neurodegenerative disorders, cancer, and psychiatric conditions.[7][8][9][10][11]
The σ1 receptor, in particular, is an endoplasmic reticulum (ER) chaperone protein that modulates calcium signaling through interactions with the inositol 1,4,5-trisphosphate receptor (IP3R).[7][12][13] Given the potential for benzylmorpholine derivatives to bind to sigma receptors, this guide outlines a comprehensive experimental plan to conduct a head-to-head comparison of the 3-iodo and 4-iodo positional isomers. We will detail the necessary binding and functional assays to elucidate their respective pharmacological profiles, providing a clear framework for researchers to determine how the seemingly minor shift of an iodine atom from the meta to the para position impacts receptor interaction and cellular function.
Experimental Design: From Binding Affinity to Functional Consequence
A robust comparison requires a multi-step approach, beginning with the determination of binding affinity at the primary targets and progressing to functional assays that measure the downstream cellular response. Our hypothesized targets are the σ1 and σ2 receptors.
The core logic is to first establish if and how tightly the compounds bind to the receptors and then to determine the functional outcome of that binding—whether they act as agonists (activators) or antagonists (inhibitors) of receptor function.
Caption: Experimental workflow for comparing the two isomers.
Pillar 1: Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[9] These assays measure the ability of our unlabeled test compounds (this compound and 4-(4-Iodobenzyl)morpholine) to displace a radioactive ligand that is known to bind to the target receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value signifies a tighter bond between the ligand and the receptor.[14]
-
For σ1 Receptors: The assay will utilize [³H]-(+)-pentazocine, a selective σ1 receptor radioligand.[9][14]
-
For σ2 Receptors: The assay will employ [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand, in the presence of unlabeled (+)-pentazocine to "mask" the σ1 receptors, thereby ensuring that binding to only σ2 receptors is measured.[9][14][15]
Pillar 2: Functional Activity (Calcium Mobilization)
The σ1 receptor is known to modulate intracellular calcium (Ca²⁺) levels by stabilizing the IP3 receptor at the ER membrane.[12][13][16] Agonist binding to the σ1 receptor can potentiate the release of Ca²⁺ from the ER into the cytoplasm.[13][16][17] Therefore, a calcium flux assay is a direct functional readout of σ1 receptor activation.[18][19]
This assay uses a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) that increases in intensity upon binding to free calcium.[19] By measuring the change in fluorescence after applying the test compounds, we can determine if they act as agonists (inducing Ca²⁺ release) or antagonists (blocking the effect of a known agonist).
Caption: σ1 receptor-mediated calcium signaling pathway.
Illustrative Results: A Hypothetical Data Comparison
To demonstrate how the experimental data would be presented, the following table contains a hypothetical but plausible dataset. This data is for illustrative purposes only and represents a potential outcome of the proposed experiments.
| Compound | σ1 Binding Affinity (Ki, nM) | σ2 Binding Affinity (Ki, nM) | σ1 Functional Activity (EC50, nM)¹ | σ1 Functional Mode |
| This compound | 45.2 ± 3.1 | 189.5 ± 12.8 | 155.6 ± 15.2 | Partial Agonist |
| 4-(4-Iodobenzyl)morpholine | 8.7 ± 0.9 | 250.1 ± 21.4 | 22.3 ± 2.5 | Full Agonist |
¹EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Interpretation of Illustrative Data
-
Binding Affinity: The hypothetical data shows that 4-(4-Iodobenzyl)morpholine has a significantly lower Ki value for the σ1 receptor (8.7 nM) compared to its 3-iodo isomer (45.2 nM). This suggests that placing the iodine atom in the para-position results in a more than five-fold increase in binding affinity for the σ1 receptor. Both compounds show weaker affinity for the σ2 receptor.
-
Functional Activity: The calcium flux assay results align with the binding data. The 4-iodo isomer not only binds tighter but is also a more potent full agonist (EC50 = 22.3 nM). The 3-iodo isomer acts as a partial agonist with lower potency. This indicates that the para-substituted compound is more effective at activating the receptor and inducing a downstream cellular response.
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assays
This protocol is adapted from standard methodologies described in the literature.[9][14][20]
-
Membrane Preparation: Guinea pig liver (for high σ1 expression) or rat liver (for high σ2 expression) is homogenized in ice-cold 50 mM Tris-HCl buffer.[14] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer. Protein concentration is determined using a BCA assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add membrane preparation, assay buffer, and the appropriate radioligand ([³H]-(+)-pentazocine for σ1; [³H]-DTG for σ2).
-
Non-specific Binding: Add the same components as total binding, plus a high concentration of a non-radioactive ligand to saturate the receptors (e.g., 10 µM haloperidol).[14]
-
Competition: Add membrane preparation, radioligand, and increasing concentrations of the test compounds (this compound or 4-(4-Iodobenzyl)morpholine). For the σ2 assay, also add unlabeled (+)-pentazocine to mask σ1 sites.[14][21]
-
-
Incubation: Incubate the plates for 90-120 minutes at 37°C to allow binding to reach equilibrium.[14][22]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression (one-site competition model) in software like GraphPad Prism to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
Protocol 2: Intracellular Calcium Flux Assay
This protocol is based on common fluorescence-based methods for measuring intracellular calcium.[19][23]
-
Cell Culture: Plate a suitable cell line expressing σ1 receptors (e.g., HEK-293 cells or a neuroblastoma cell line) in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye dispersal). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence microplate reader equipped with injectors.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Compound Addition: Use the instrument's injector to add the test compounds (this compound or 4-(4-Iodobenzyl)morpholine) at various concentrations. For antagonist testing, pre-incubate the cells with the test compound before injecting a known σ1 agonist.
-
Kinetic Reading: Immediately after injection, continuously record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: For each concentration, calculate the change in fluorescence from baseline (ΔF/F₀). Plot the peak response against the log concentration of the compound. Use a non-linear regression model (e.g., log(agonist) vs. response) to calculate the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This guide provides a rigorous, scientifically-grounded framework for the head-to-head comparison of this compound and 4-(4-Iodobenzyl)morpholine. By systematically evaluating both binding affinity and functional activity at the likely physiological targets, the sigma receptors, researchers can elucidate the critical impact of substituent position on pharmacological activity. The illustrative data highlights a plausible outcome where the para-substituted isomer demonstrates superior affinity and functional agonism at the σ1 receptor. This type of structure-activity relationship (SAR) data is fundamental to the process of rational drug design, enabling the optimization of lead compounds to enhance potency and selectivity, ultimately accelerating the development of novel therapeutics.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma Receptors [sigmaaldrich.com]
- 11. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 4-(3-Iodobenzyl)morpholine: Ensuring Safety and Compliance
As a Senior Application Scientist, my goal is to provide you with not just a product, but the comprehensive knowledge required to handle it safely and responsibly from acquisition to disposal. This guide moves beyond a simple checklist to offer a deep, technically-grounded protocol for the proper disposal of 4-(3-Iodobenzyl)morpholine. Understanding the chemical nature of this compound is the foundation of its safe management. This is a halogenated organic compound, and its disposal is governed by stringent regulations that reflect its potential environmental and health impact.
This guide is designed for the professional researcher and scientist. It provides the necessary procedural steps and, more importantly, the scientific rationale behind them, ensuring that your laboratory practices are not only compliant but also fundamentally safe.
Chemical Profile and Hazard Assessment
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is a substituted aromatic compound with distinct features that dictate its handling and disposal requirements.
Key Structural Features:
-
Iodinated Benzyl Group: The presence of an iodine atom on the benzene ring classifies this compound as a halogenated organic compound . This is the single most important factor for waste segregation and disposal.[1][2] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[1]
-
Morpholine Ring: The morpholine moiety is a secondary amine and an ether.[3] The morpholine parent compound is known to be flammable, corrosive, and toxic upon contact or inhalation, causing severe skin burns and eye damage.[4][5][6][7] While this derivative's specific toxicology may not be fully established, its structure necessitates cautious handling, assuming it may share similar hazards.
Upon thermal decomposition, this compound can be expected to release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen iodide.[8]
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [9] |
| CAS Number | 731812-03-6 | [9][10] |
| Molecular Formula | C11H14INO | [9][10] |
| Molecular Weight | 303.14 g/mol | [10][11] |
| Melting Point | 32 °C | [12] |
| Boiling Point | 333.3 °C at 760 mmHg | [12] |
| Flash Point | 155.4 °C | [12] |
The Core Principle: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management in a laboratory setting is meticulous segregation. For this compound, this means strict separation from all non-halogenated waste streams.
Why is Segregation Critical?
The causality is both economic and environmental. Non-halogenated solvents can often be recycled or used as fuel additives in facilities like cement kilns.[1] In contrast, halogenated wastes cannot be fuel-blended due to the corrosive and toxic nature of their combustion byproducts (e.g., hydrogen iodide from this compound). They must undergo a more complex and costly high-temperature incineration process with specialized scrubbers to neutralize these acidic gases.[1]
A critical and often costly mistake is cross-contamination. Mixing even a small quantity of a halogenated compound like this compound into a large container of non-halogenated solvent waste (e.g., acetone, ethanol) renders the entire volume as halogenated waste.[1][13] This dramatically increases disposal costs and environmental burden.
Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound is handled safely from the point of generation to its final collection.
Step 1: Designate a Halogenated Organic Waste Container
-
Container Selection: Use only a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[1] These are often supplied by your institution's Environmental Health and Safety (EHS) office. The container must be in good condition.[13]
-
Initial Labeling: Before adding any waste, the container must be clearly labeled.[13] The label must include:
-
The words "Hazardous Waste "[14]
-
The specific identifier "Halogenated Organic Waste "
-
A running list of all chemical constituents being added.
-
Step 2: Waste Collection
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles (or glasses with side shields), and appropriate chemical-resistant gloves.[8]
-
Location: All transfers of waste should be conducted within a chemical fume hood to minimize inhalation exposure.[4][15]
-
Procedure:
-
Carefully pour the waste this compound, or solutions containing it, into the designated halogenated waste container.
-
Do NOT mix with incompatible materials. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[13][14]
-
Update the container's contents list immediately, writing the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[13]
-
Securely fasten the cap on the waste container. A waste container must remain closed at all times except when waste is actively being added.[13] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Step 3: Storage of Waste Pending Disposal
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation, often referred to as a Satellite Accumulation Area (SAA).[13][16]
-
Incompatibilities: Ensure the container is stored away from incompatible chemicals, particularly strong oxidizing agents.[8][13]
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[16]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not allow waste to accumulate beyond designated limits.
Spill Management Protocol
Accidents can happen. A prepared response is essential for safety.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, remove all nearby sources of ignition.[5][15]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill and prevent it from spreading.[15] Do not use combustible materials like paper towels to absorb large spills.
-
Absorb and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[15][16]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill debris is now considered hazardous waste. Label the container appropriately (e.g., "Spill Debris with this compound") and dispose of it through the halogenated waste stream.
Disposal Pathway Workflow
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Workflow for proper waste segregation.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. bucknell.edu [bucknell.edu]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. northmetal.net [northmetal.net]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. solventsandpetroleum.com [solventsandpetroleum.com]
- 8. fishersci.nl [fishersci.nl]
- 9. pschemicals.com [pschemicals.com]
- 10. scbt.com [scbt.com]
- 11. 4-(4-Iodobenzyl)morpholine | C11H14INO | CID 2795500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. fishersci.com [fishersci.com]
- 16. trc-corp.com [trc-corp.com]
Personal protective equipment for handling 4-(3-Iodobenzyl)morpholine
As a Senior Application Scientist, I am committed to empowering researchers, scientists, and drug development professionals not only with high-quality products but also with the critical knowledge to use them safely and effectively. This guide provides essential safety and logistical information for handling 4-(3-Iodobenzyl)morpholine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety principles to ensure you can build a self-validating system of safety within your laboratory.
A Proactive Approach to Safety: Understanding the Hazard Profile
While a specific, comprehensive toxicological profile for this compound may be limited, a robust safety plan can be developed by analyzing its constituent chemical moieties: the morpholine ring and the iodobenzyl group.
-
Morpholine Moiety : The primary driver of the hazard profile is the morpholine component. Morpholine is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4][5] It is corrosive and can cause tissue damage, particularly to mucous membranes.[6]
-
Iodobenzyl Moiety : Organo-iodine compounds can be persistent, and their thermal decomposition can lead to the release of hazardous substances like hydrogen iodide, carbon oxides, and nitrogen oxides.[7][8]
Given this composite profile, all handling procedures must adopt a conservative approach, assuming the compound is corrosive, toxic, and a skin/eye irritant.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to situate its role within the widely accepted "Hierarchy of Controls." This framework, promoted by bodies like the U.S. Occupational Safety and Health Administration (OSHA), prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls
This guide focuses on PPE, but it must be used in conjunction with robust engineering controls (like a chemical fume hood) and administrative controls (your institution's standard operating procedures).
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is required for all handling of this compound.
| Protection Area | Required PPE | Justification & Rationale |
| Eyes & Face | Chemical safety goggles and a full-face shield. | The morpholine moiety poses a significant risk of severe eye damage and corrosion.[2][5][6] Standard safety glasses are inadequate. A face shield protects the entire face from splashes. |
| Hands | Nitrile or neoprene gloves (check manufacturer's compatibility data). | Morpholine is toxic upon skin contact.[3][4] Gloves should be inspected before each use and changed immediately if contamination is suspected. |
| Body | Chemical-resistant lab coat. | Provides a barrier against incidental splashes and contact with contaminated surfaces. |
| Respiratory | Primary: Use within a certified chemical fume hood. Secondary: A NIOSH-approved respirator with an organic vapor cartridge. | The primary method of protection is an engineering control.[9] A respirator is necessary for spill cleanup or if engineering controls fail or are unavailable. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide ensures safety is integrated into every step of your workflow.
Pre-Operational Safety Checklist
-
Review the SDS: If an SDS for this specific compound is unavailable, review the SDS for morpholine.[1][9]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Gather and inspect all required PPE before approaching the chemical storage area.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[5][9]
-
Prepare Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible.[10]
Safe Handling Workflow
Caption: Procedural Flow for Chemical Handling
-
Don PPE: Put on your lab coat, followed by safety goggles and face shield, and finally gloves.
-
Work in Fume Hood: All manipulations, including weighing and transfers, must occur inside a certified chemical fume hood.[9]
-
Handling: Use spark-proof tools and ground/bond containers to prevent static discharge.[5][11] Keep the container tightly closed when not in use.[9]
-
Decontamination: Thoroughly clean the work area and any reusable equipment after use.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination, removing gloves first. Wash hands thoroughly after handling.[3]
Emergency & Disposal Plan
-
Eye Contact: Immediately irrigate with a low-pressure stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3][12]
-
Skin Contact: Immediately flush the affected area with the safety shower for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[1][3][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or physician immediately.[1][3]
-
Waste Disposal: All contaminated materials (gloves, absorbent pads, disposable labware) must be collected in a clearly labeled, sealed container for hazardous waste.[10] Follow all local, state, and federal regulations for chemical waste disposal.
By integrating these protocols into your daily laboratory practices, you establish a robust and trustworthy safety system. Our commitment is to provide you with the resources you need to advance your research with confidence and security.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. actylislab.com [actylislab.com]
- 7. fishersci.nl [fishersci.nl]
- 8. Iodination - Wordpress [reagents.acsgcipr.org]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemos.de [chemos.de]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
